molecular formula C29H31ClFN3O B15572061 D18024 CAS No. 153408-33-4

D18024

Cat. No.: B15572061
CAS No.: 153408-33-4
M. Wt: 492.0 g/mol
InChI Key: KBNISKYDAJMVNI-UHFFFAOYSA-N
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Description

D18024 is a useful research compound. Its molecular formula is C29H31ClFN3O and its molecular weight is 492.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153408-33-4

Molecular Formula

C29H31ClFN3O

Molecular Weight

492.0 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H

InChI Key

KBNISKYDAJMVNI-UHFFFAOYSA-N

Related CAS

135381-77-0 (Parent)

Origin of Product

United States

Foundational & Exploratory

D18024: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D18024 is a phthalazinone derivative identified as a potent anti-allergic and antihistaminic agent. Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor. This document provides a comprehensive overview of the known and inferred mechanisms of action of this compound, drawing from available data on the compound and its structural analogs, particularly azelastine (B1213491). It includes a summary of its pharmacological effects, the signaling pathways it modulates, and general experimental protocols relevant to its study. All quantitative data is presented in structured tables, and key signaling and experimental workflows are visualized using diagrams.

Introduction

This compound, chemically known as 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-1(2H)-phthalazinone monohydrochloride, is a synthetic phthalazinone derivative.[1] Like other compounds in its class, it exhibits significant anti-allergic and antihistaminic properties. The core of its activity lies in its ability to block the action of histamine at H1 receptors, thereby mitigating allergic responses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-1(2H)-phthalazinone monohydrochloride[1]
CAS Number 110406-33-2
Molecular Formula C29H31ClFN3O[1]
Molecular Weight 492.03 g/mol [1]
Solubility 10 mM in DMSO[1]
Storage Powder: -20°C; In solvent: -80°C

Mechanism of Action

The primary mechanism of action of this compound is as a competitive antagonist of the histamine H1 receptor. By binding to H1 receptors on effector cells, it prevents histamine from eliciting its pro-inflammatory and allergic effects.

Beyond simple H1 receptor blockade, phthalazinone derivatives like azelastine are known to have a multi-faceted mechanism of action which likely extends to this compound. This includes:

  • Mast Cell Stabilization: Inhibition of the release of histamine and other inflammatory mediators from mast cells.

  • Anti-inflammatory Effects: Modulation of various inflammatory pathways, including the potential to downregulate pro-inflammatory transcription factors such as NF-κB and STAT3.[1]

  • Ion Channel Modulation: Preliminary data suggests a potential inhibitory effect on TRPV1 channels, which may have implications for its use in neurogenic inflammation.[1]

Signaling Pathways

The binding of this compound to the H1 receptor antagonizes the downstream signaling cascade typically initiated by histamine. The following diagram illustrates the inferred signaling pathway.

D18024_H1_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Induces

Caption: Inferred signaling pathway of this compound's H1 receptor antagonism.

Quantitative Data

CompoundTargetAssayValueReference
AzelastineHistamine H1 ReceptorpA29.7[2]
Phthalazinone Analog 56aHistamine H1 ReceptorpA29.1[2]
Phthalazinone Analog 56bHistamine H1 ReceptorpA28.9[2]
AzelastineHistamine H3 ReceptorpKi6.8[2]
Phthalazinone Analog 56aHistamine H3 ReceptorpKi9.6[2]
Phthalazinone Analog 56bHistamine H3 ReceptorpKi9.5[2]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, the following are generalized protocols for key assays relevant to characterizing the activity of this compound and similar compounds.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.

H1_Receptor_Binding_Assay start Start: Prepare cell membranes expressing H1 receptors incubate Incubate membranes with radiolabeled ligand (e.g., [³H]pyrilamine) and varying concentrations of this compound start->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine Ki or IC50 value of this compound quantify->analyze

Caption: Workflow for a histamine H1 receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) and a range of concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay

This assay assesses the ability of a compound to stabilize mast cells and inhibit the release of allergic mediators.

Mast_Cell_Degranulation_Assay start Start: Isolate peritoneal mast cells from rats or use a mast cell line (e.g., RBL-2H3) preincubate Pre-incubate mast cells with varying concentrations of this compound start->preincubate stimulate Stimulate mast cells with a degranulating agent (e.g., compound 48/80 or antigen) preincubate->stimulate measure Measure the release of a marker of degranulation (e.g., histamine or β-hexosaminidase) in the supernatant stimulate->measure analyze Calculate the percentage inhibition of degranulation by this compound measure->analyze

Caption: Workflow for a mast cell degranulation assay.

Methodology:

  • Cell Preparation: Isolate peritoneal mast cells from rats or culture a suitable mast cell line (e.g., RBL-2H3).

  • Pre-incubation: Incubate the mast cells with various concentrations of this compound for a defined period.

  • Stimulation: Induce degranulation by adding a secretagogue such as compound 48/80 or, in the case of sensitized cells, an antigen.

  • Mediator Release Measurement: After a further incubation period, centrifuge the cells and collect the supernatant. Measure the amount of a released mediator in the supernatant. This can be histamine (measured by fluorometric assay) or β-hexosaminidase (measured by a colorimetric assay using a suitable substrate).

  • Data Analysis: Compare the amount of mediator released in the presence of this compound to that released in its absence to determine the percentage inhibition of degranulation.

Cytokine Release Assay

This assay evaluates the immunomodulatory effects of a compound by measuring its impact on cytokine production from immune cells.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Cell Culture: Plate the PBMCs in a multi-well plate and incubate with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]) to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., ELISA or bead-based assay).

  • Data Analysis: Determine the effect of this compound on the production of each cytokine by comparing the levels in treated versus untreated stimulated cells.

Conclusion

This compound is a phthalazinone derivative with a primary mechanism of action as a histamine H1 receptor antagonist. Based on the pharmacology of its structural analogs, it is likely to possess a broader anti-allergic and anti-inflammatory profile that includes mast cell stabilization and modulation of inflammatory signaling pathways. Further research is required to fully elucidate the specific quantitative pharmacology and detailed molecular mechanisms of this compound. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation of this promising compound.

References

Identity of D18024 Remains Elusive in Public Scientific Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical compound designated "D18024" has yielded no definitive identification, precluding the creation of an in-depth technical guide as requested. While a potential match was found, its connection to the identifier "this compound" could not be confirmed, and no associated biological or experimental data is publicly available.

Initial investigations into the chemical structure of "this compound" led to a single entry in the National Institute of Standards and Technology (NIST) WebBook for a compound named "2,3-Dimethyl-5,6-dithiabicyclo[2.1.1]hexane, 5,5-dioxide"[1]. This molecule possesses the chemical formula C₆H₁₀O₂S₂[1]. However, no other scientific literature or database corroborates that this specific structure is referred to as "this compound."

Further searches for "this compound" in the context of drug development, biological activity, and associated signaling pathways returned no specific results for a compound with this name. The search results were general in nature, pertaining to the broader field of pharmaceutical research and development.

Without a confirmed chemical identity for "this compound," it is impossible to provide the requested technical guide, which would include its chemical and physical properties, biological activity, pharmacokinetic profile, and associated signaling pathways. The creation of accurate data tables and visualizations is contingent upon the availability of this foundational information.

Researchers, scientists, and drug development professionals seeking information on a compound referred to as "this compound" are advised to verify the chemical name, CAS registry number, or another unambiguous identifier to facilitate a successful search for its properties and related scientific data. At present, the lack of specific, publicly accessible information on "this compound" prevents a detailed technical analysis.

References

An In-depth Technical Guide to D18024 (CAS 110406-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

D18024, identified by CAS number 110406-33-2, is a phthalazinone derivative known chemically as Flezelastine hydrochloride. This compound has emerged as a subject of research interest due to its potential therapeutic activities, primarily its established role as a potent agent in reversing multidrug resistance (MDR) in cancer cells. Furthermore, preliminary evidence suggests its involvement in key signaling pathways related to inflammation and pain, including NF-κB, STAT3, and TRPV1 channels.

PropertyValue
Chemical Name 4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1(2H)-one hydrochloride
Synonyms Flezelastine hydrochloride, this compound
CAS Number 110406-33-2
Molecular Formula C₂₉H₃₁ClFN₃O
Molecular Weight 492.03 g/mol
Chemical Structure A phthalazinone core with substitutions at the N2 and C4 positions.
Primary Activities Reversal of Multidrug Resistance, potential Antihistaminic, NF-κB/STAT3 modulation, TRPV1 antagonism.

Reversal of Multidrug Resistance (MDR)

One of the most well-documented activities of Flezelastine is its ability to counteract multidrug resistance in cancer cells, a major obstacle in chemotherapy.

Quantitative Data

The following table summarizes the key quantitative finding from a seminal study on Flezelastine's MDR reversal activity.

Cell LineDrug Resistance ProfileFlezelastine Concentration for Complete Reversal of Doxorubicin ResistanceReference
Rat C6 Glioblastoma (Doxorubicin-resistant)Doxorubicin30 µMHu and Robert, 1995[1]
Rat C6 Glioblastoma (Vincristine-resistant)Vincristine30 µMHu and Robert, 1995[1]
Experimental Protocol: Doxorubicin Resistance Reversal Assay

This protocol is based on the methodology described by Hu and Robert (1995)[1].

Objective: To determine the concentration of Flezelastine required to restore sensitivity to Doxorubicin in resistant cancer cell lines.

Materials:

  • Doxorubicin-resistant rat C6 glioblastoma cells

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • Flezelastine hydrochloride (this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Doxorubicin-resistant C6 glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a series of concentrations of Doxorubicin.

    • For the combination treatment, prepare a fixed, non-toxic concentration of Flezelastine (e.g., starting with a range including 30 µM).

    • Treat the cells with:

      • Doxorubicin alone (to determine the IC50 in resistant cells).

      • Flezelastine alone (to assess its intrinsic cytotoxicity).

      • A combination of varying concentrations of Doxorubicin and a fixed concentration of Flezelastine.

  • Incubation: Incubate the treated cells for a period that allows for the cytotoxic effects of Doxorubicin to manifest (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value for Doxorubicin in the presence and absence of Flezelastine. A significant decrease in the IC50 of Doxorubicin in the presence of Flezelastine indicates the reversal of resistance.

Signaling Pathway: Inhibition of P-glycoprotein

Flezelastine's mechanism for reversing MDR is attributed to its interaction with P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.

G cluster_cell Cancer Cell Doxorubicin Doxorubicin Pgp P-glycoprotein (P-gp) Doxorubicin->Pgp Binds to Apoptosis Apoptosis Doxorubicin->Apoptosis Induces Efflux Drug Efflux Pgp->Efflux Mediates Flezelastine Flezelastine (this compound) Flezelastine->Pgp Inhibits

Mechanism of Flezelastine in reversing P-gp mediated drug resistance.

Potential Antihistaminic Activity

Experimental Protocol: Histamine (B1213489) H1 Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for the histamine H1 receptor.

Objective: To determine the IC50 value of Flezelastine for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor

  • [³H]-Pyrilamine (radioligand)

  • Flezelastine hydrochloride (this compound)

  • Unlabeled Pyrilamine (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, [³H]-Pyrilamine, and varying concentrations of Flezelastine. For total binding, omit Flezelastine. For non-specific binding, add a high concentration of unlabeled Pyrilamine.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Flezelastine concentration.

    • Determine the IC50 value, which is the concentration of Flezelastine that inhibits 50% of the specific binding of [³H]-Pyrilamine.

Modulation of Inflammatory Signaling Pathways

Preliminary information suggests that this compound may influence key inflammatory signaling pathways, namely NF-κB and STAT3. Direct experimental evidence and quantitative data for Flezelastine are currently lacking in the public domain. The following sections describe the potential mechanisms and standard experimental approaches to investigate these interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

Objective: To determine if Flezelastine inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

  • A suitable cell line (e.g., macrophages, epithelial cells)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Flezelastine hydrochloride (this compound)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells on coverslips or in imaging-compatible plates. Pre-treat the cells with varying concentrations of Flezelastine for a specified time, followed by stimulation with TNF-α or LPS to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against NF-κB p65.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal. An effective inhibitor will show a reduction in the nuclear-to-cytoplasmic ratio of p65 fluorescence in stimulated cells.

G cluster_workflow NF-κB Nuclear Translocation Assay Workflow Start Seed Cells Treat Treat with Flezelastine and Stimulant (e.g., TNF-α) Start->Treat Stain Immunofluorescence Staining (Anti-p65, DAPI) Treat->Stain Image Fluorescence Microscopy Stain->Image Analyze Quantify Nuclear vs. Cytoplasmic Fluorescence Image->Analyze

Experimental workflow for assessing NF-κB nuclear translocation.
STAT3 Signaling Pathway

The STAT3 pathway is another critical mediator of inflammation and cell proliferation. Its inhibition is a target for both anti-inflammatory and anti-cancer therapies.

Objective: To determine if Flezelastine inhibits the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a key step in its activation.

Materials:

  • A suitable cell line with active STAT3 signaling (or one that can be stimulated, e.g., with IL-6)

  • Flezelastine hydrochloride (this compound)

  • Stimulating agent (e.g., IL-6)

  • Lysis buffer

  • Primary antibodies against p-STAT3 (Tyr705) and total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat the cells with varying concentrations of Flezelastine, followed by stimulation with IL-6. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody against p-STAT3.

    • After washing, incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.

  • Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio in Flezelastine-treated cells indicates inhibition.

G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Flezelastine Flezelastine (this compound) Flezelastine->JAK Potential Inhibition Point

Potential inhibition of the JAK/STAT3 signaling pathway by Flezelastine.

Potential TRPV1 Antagonist Activity

There is speculation that this compound may act as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonist, which would implicate it in pain modulation. This activity remains to be experimentally verified for Flezelastine.

Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To determine if Flezelastine can inhibit the ion currents mediated by the TRPV1 channel.

Materials:

  • Cells expressing the TRPV1 channel (e.g., HEK293 cells transfected with TRPV1)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • TRPV1 agonist (e.g., Capsaicin)

  • Flezelastine hydrochloride (this compound)

  • Appropriate intracellular and extracellular recording solutions

Procedure:

  • Cell Preparation: Prepare the TRPV1-expressing cells for patch-clamp recording.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration on a single cell.

  • Baseline Recording: Record the baseline current in the absence of any agonist.

  • Agonist Application: Apply a known concentration of Capsaicin to the cell to elicit a characteristic TRPV1 current.

  • Antagonist Application: In the presence of Capsaicin, apply varying concentrations of Flezelastine and record the changes in the current.

  • Data Analysis: Measure the amplitude of the Capsaicin-induced current in the absence and presence of Flezelastine. A concentration-dependent reduction in the current amplitude would indicate that Flezelastine acts as a TRPV1 antagonist.

Synthesis

Conclusion

This compound (Flezelastine hydrochloride) is a compound with confirmed potent activity in the reversal of multidrug resistance, a critical area in oncology research. Its mechanism in this context appears to be the inhibition of the P-glycoprotein efflux pump. While its structural characteristics and preliminary mentions in scientific literature suggest potential roles as an antihistamine and as a modulator of NF-κB, STAT3, and TRPV1 signaling, these activities require direct experimental validation with quantitative data. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this promising compound.

References

Phthalazinone Derivatives in Allergy Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of phthalazinone derivatives in the management of allergic diseases.

Introduction

Allergic diseases, affecting a significant portion of the global population, are characterized by a hypersensitive immune response to otherwise harmless substances. A key player in the allergic cascade is the mast cell, which upon activation, releases a plethora of inflammatory mediators, including histamine (B1213489), cytokines, leukotrienes, and prostaglandins (B1171923). Phthalazinone derivatives have emerged as a promising class of compounds in allergy research, demonstrating a multi-faceted approach to mitigating the allergic response. This technical guide provides a comprehensive overview of the current state of research on phthalazinone derivatives for researchers, scientists, and drug development professionals. We delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Mechanism of Action: Beyond Histamine Receptor Antagonism

While the foundational anti-allergic effect of many phthalazinone derivatives stems from their potent histamine H1 receptor antagonism, extensive research has unveiled a more complex and therapeutically advantageous mechanism of action.

Histamine H1 and H3 Receptor Antagonism

Phthalazinone derivatives, most notably Azelastine (B1213491), are potent inverse agonists of the histamine H1 receptor, effectively blocking the action of histamine and alleviating acute allergic symptoms such as itching, sneezing, and rhinorrhea.[1][2] Furthermore, research into novel phthalazinone compounds has revealed dual antagonism of both H1 and H3 receptors.[1][2] The blockade of the H3 receptor, an autoreceptor that regulates histamine release, is thought to provide additional benefits, particularly in reducing nasal congestion.[1]

Mast Cell Stabilization

A crucial aspect of the anti-allergic activity of phthalazinone derivatives is their ability to stabilize mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators. This mast cell stabilizing effect is a key differentiator from first-generation antihistamines.

Modulation of Intracellular Signaling Pathways

The mast cell-stabilizing properties of phthalazinone derivatives are attributed to their interference with critical intracellular signaling pathways initiated by allergen-IgE cross-linking on the mast cell surface.

  • Calcium Influx Inhibition: While high concentrations of Azelastine have been shown to inhibit cytosolic calcium mobilization, its primary mast cell-stabilizing effect appears to be downstream of the initial calcium signal.[3]

  • Protein Kinase C (PKC) Pathway: Evidence suggests that Azelastine's inhibitory action on histamine release is linked to its antagonism of the Na+/H+ exchange activation, pointing towards an effect on the Protein Kinase C (PKC) signaling pathway.[3][4] Azelastine has been shown to inhibit PKC activity in activated mast cells.[4]

  • NF-κB Inhibition: Phthalazinone derivatives like Azelastine have been demonstrated to inhibit the activation of the transcription factor NF-κB in mast cells.[5] NF-κB is a pivotal regulator of the expression of pro-inflammatory cytokines, and its inhibition contributes significantly to the anti-inflammatory effects of these compounds.[5]

The following diagram illustrates the key signaling pathways in mast cell activation and the points of intervention for phthalazinone derivatives.

MastCellSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Binds to Syk Syk FceRI->Syk Activates PLC Phospholipase C (PLC) PKC Protein Kinase C (PKC) PLC->PKC Activates Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Leads to Na_H_Exchanger Na+/H+ Exchanger Syk->PLC Activates PKC->Na_H_Exchanger Activates NFkB NF-κB PKC->NFkB Activates Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Triggers Cytokine_Synth Cytokine Synthesis (IL-6, TNF-α) NFkB->Cytokine_Synth Promotes Azelastine_PKC Phthalazinone Derivatives Azelastine_PKC->PKC Inhibit Azelastine_NFkB Phthalazinone Derivatives Azelastine_NFkB->NFkB Inhibit

Mast Cell Activation and Phthalazinone Derivative Intervention

Quantitative Data on Phthalazinone Derivatives

The following tables summarize key quantitative data for Azelastine and other notable phthalazinone derivatives, providing a comparative overview of their potency and activity.

Table 1: Inhibition of Mediator Release by Azelastine

MediatorCell TypeStimulusIC50 (µM)Reference
Histamine ReleaseMC9 Mast CellsDNP-BSA1.4[3]
Cell AlkalinizationMC9 Mast CellsDNP-BSA1.6 ± 0.5[3]
TNF-α ReleaseRBL-2H3 CellsAntigen25.7 ± 3.4[6]
TNF-α ReleaseRBL-2H3 CellsIonomycin1.66 ± 0.45[6]
IL-6 SecretionhCBMCanti-IgE~24 (83% inhibition)[5]
TNF-α SecretionhCBMCanti-IgE~6 (80% inhibition)[5]
IL-8 SecretionhCBMCanti-IgE~60 (99% inhibition)[5]

Table 2: Receptor Binding Affinities of Phthalazinone Derivatives

CompoundReceptorPotency (pA2)pKiReference
AzelastineH19.7-[1][2]
AzelastineH3-6.8[1][2]
Compound 56aH19.1-[1][2]
Compound 56aH3-9.6[1][2]
Compound 56bH18.9-[1][2]
Compound 56bH3-9.5[1][2]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the anti-allergic properties of phthalazinone derivatives.

In Vitro Assays

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol Workflow:

DegranulationWorkflow A 1. Sensitize Mast Cells (e.g., with IgE) B 2. Pre-incubate with Phthalazinone Derivative A->B C 3. Challenge with Allergen/Stimulant B->C D 4. Separate Supernatant from Cell Pellet C->D E 5. Measure β-Hexosaminidase Activity in Supernatant & Lysate D->E F 6. Calculate % Release E->F

β-Hexosaminidase Release Assay Workflow

Detailed Steps:

  • Cell Culture: Culture mast cells (e.g., RBL-2H3, bone marrow-derived mast cells) under appropriate conditions.

  • Sensitization: Sensitize the mast cells with antigen-specific IgE overnight.

  • Washing: Wash the cells to remove unbound IgE.

  • Pre-incubation: Incubate the sensitized cells with various concentrations of the phthalazinone derivative for a specified time (e.g., 30 minutes).

  • Challenge: Stimulate the cells with the specific antigen (e.g., DNP-HSA) or other secretagogues (e.g., compound 48/80, calcium ionophore A23187).

  • Reaction Termination: Stop the reaction by placing the plate on ice.

  • Separation: Centrifuge the plate to pellet the cells and collect the supernatant.

  • Lysis: Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

  • Enzyme Assay: Incubate both the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Measurement: Stop the reaction and measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) released from mast cells.

Protocol Workflow:

ELISAWorkflow A 1. Culture & Stimulate Mast Cells (with/without Phthalazinone) B 2. Collect Supernatant A->B C 3. Perform Sandwich ELISA B->C D 4. Measure Absorbance C->D E 5. Quantify Cytokine Concentration D->E

Cytokine ELISA Workflow

Detailed Steps:

  • Cell Stimulation: Seed mast cells and stimulate them as described in the degranulation assay, including pre-incubation with the phthalazinone derivative.

  • Supernatant Collection: After the desired incubation period (e.g., 6-24 hours), centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the wells.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

In Vivo Assay

The PCA model is a widely used in vivo method to assess the immediate hypersensitivity reaction and the efficacy of anti-allergic compounds.

Protocol Workflow:

PCAWorkflow A 1. Intradermal Injection of Antigen-Specific IgE (Sensitization) B 2. Administer Phthalazinone Derivative (e.g., orally) A->B C 3. Intravenous Challenge with Antigen and Evans Blue Dye B->C D 4. Euthanize and Excise Tissue (e.g., ear) C->D E 5. Extract Evans Blue Dye D->E F 6. Measure Absorbance to Quantify Vascular Permeability E->F

Passive Cutaneous Anaphylaxis (PCA) Workflow

Detailed Steps:

  • Sensitization: Passively sensitize mice or rats by intradermally injecting a small volume of antigen-specific IgE into the ear or shaved dorsal skin.

  • Drug Administration: After a period of sensitization (typically 24-48 hours), administer the phthalazinone derivative via the desired route (e.g., oral, intraperitoneal).

  • Antigen Challenge: After a set time post-drug administration, intravenously inject a mixture of the specific antigen and Evans blue dye. Evans blue binds to albumin and extravasates into the tissue at sites of increased vascular permeability.

  • Tissue Collection: After a short period (e.g., 30-60 minutes), euthanize the animal and excise the sensitized skin or ear tissue.

  • Dye Extraction: Incubate the tissue in a solvent (e.g., formamide) to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the extracted dye spectrophotometrically to quantify the extent of vascular leakage, which is an indicator of the severity of the allergic reaction.

Synthesis of Phthalazinone Derivatives

The phthalazinone core is typically synthesized through the condensation of a 2-acylbenzoic acid with hydrazine (B178648) or a substituted hydrazine. A variety of synthetic routes have been developed to introduce diverse substituents at different positions of the phthalazinone ring, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[7]

The general synthetic scheme for many phthalazinone derivatives is depicted below:

PhthalazinoneSynthesis Reactant1 2-Acylbenzoic Acid Product Phthalazinone Derivative Reactant1->Product + Reactant2 Hydrazine Derivative Reactant2->Product

General Synthesis of Phthalazinone Derivatives

Future Directions and Conclusion

Phthalazinone derivatives represent a clinically validated and promising platform for the development of novel anti-allergic therapies. Their multi-modal mechanism of action, encompassing H1 receptor antagonism, mast cell stabilization, and inhibition of key inflammatory signaling pathways, offers a comprehensive approach to managing allergic diseases.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the phthalazinone scaffold to identify derivatives with enhanced potency, selectivity (e.g., for specific kinases like Syk), and improved pharmacokinetic profiles.

  • Elucidation of Novel Targets: Investigating the interaction of phthalazinone derivatives with other potential targets in the allergic cascade, such as spleen tyrosine kinase (Syk), to further broaden their therapeutic applications.

  • Inhibition of Eicosanoid Pathways: Quantifying the inhibitory effects of a wider range of phthalazinone derivatives on the production of leukotrienes and prostaglandins to better understand their anti-inflammatory profile.

  • Clinical Evaluation of Novel Derivatives: Advancing the most promising candidates from preclinical studies into clinical trials for various allergic indications.

References

D18024: A Technical Overview of its Histamine H1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histamine (B1213489) receptor antagonist activity of D18024, a phthalazinone derivative identified as a competitive antagonist of the histamine H1 receptor. Due to the limited availability of published quantitative data for this compound, this document focuses on its known characteristics and provides detailed, generalized experimental protocols and signaling pathway information relevant to its classification as a histamine H1 receptor antagonist.

Introduction to this compound

This compound is a synthetic phthalazinone derivative with anti-allergic and antihistaminic properties.[1][2] Its chemical structure and properties are summarized in Table 1. The core activity of this compound is centered on its ability to act as a competitive antagonist at the histamine H1 receptor.[2] This mechanism of action is consistent with its potential therapeutic application in allergic conditions, which are often mediated by the release of histamine and subsequent activation of H1 receptors.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-1(2H)-phthalazinone monohydrochloride[2]
Molecular Formula C₂₉H₃₁ClFN₃O[1][2]
Molecular Weight 492.03 g/mol [1][2]
CAS Number 110406-33-2[1]
Appearance Solid[1]
Solubility Soluble in DMSO (10 mM)[2]
Storage Powder: -20°C; In solvent: -80°C[1][2]

Quantitative Data Summary

As of the date of this publication, specific quantitative data on the binding affinity (e.g., Kᵢ, IC₅₀) and functional potency (e.g., pA₂) of this compound at histamine receptors have not been published in peer-reviewed literature.[2] In vivo studies have suggested its efficacy is comparable to second-generation antihistamines like cetirizine, though specific metrics were not provided.[2] For context, Table 2 provides typical affinity and potency ranges for known first and second-generation H1 receptor antagonists.

Table 2: Representative Quantitative Data for Known H1 Receptor Antagonists

CompoundReceptorAssay TypeValue
Mepyramine Human H1Radioligand Binding (Kᵢ)~2 nM
Cetirizine Human H1Radioligand Binding (Kᵢ)~30 nM
Loratadine Human H1Radioligand Binding (Kᵢ)~50 nM
Azelastine Human H1Functional Assay (pA₂)9.7
Compound 56a Human H1Functional Assay (pA₂)9.1
Compound 56b Human H1Functional Assay (pA₂)8.9

Note: The data in Table 2 are for illustrative purposes and are derived from various scientific sources. They are intended to provide a comparative baseline for the expected potency of a competitive H1 receptor antagonist.

Histamine H1 Receptor Signaling Pathway

This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[3][4] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[3][4] The subsequent increase in cytosolic calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates the downstream cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability.[3] As a competitive antagonist, this compound binds to the H1 receptor but does not elicit this signaling cascade, thereby preventing histamine-mediated effects.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 binds PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Gq->PLC Activates Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Ca_release Ca²⁺ Release IP3R->Ca_release Cell_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cell_Response PKC->Cell_Response ER Endoplasmic Reticulum

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for characterizing the antagonist activity of a compound like this compound at the histamine H1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the H1 receptor, allowing for the determination of its binding affinity (Kᵢ).

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).

  • Test Compound: this compound, serially diluted.

  • Non-Specific Binding (NSB) Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Reaction Setup: In assay tubes, combine the H1 receptor membrane preparation, a fixed concentration of [³H]-Mepyramine (typically near its Kₔ value), and varying concentrations of this compound. For total binding, add assay buffer instead of the test compound. For NSB, add the NSB control compound.

  • Incubation: Incubate the mixture for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound fraction.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This cell-based assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium, providing a measure of its functional potency.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: Appropriate for the cell line.

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with injectors.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the 96-well plates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Challenge: Inject a fixed concentration of histamine (typically the EC₈₀) into the wells.

  • Data Acquisition: Immediately after injection, record the fluorescence signal over time (e.g., for 120 seconds) to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition (relative to the histamine-only control) against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ of this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_readout Data Acquisition & Analysis A1 Prepare H1 Receptor- Expressing Cells or Membranes B1 Incubate Cells/Membranes with this compound A1->B1 A2 Prepare Serial Dilutions of this compound (Antagonist) A2->B1 A3 Prepare Agonist (Histamine) and/or Radioligand ([³H]-Mepyramine) B2 Add Agonist (Functional Assay) or Radioligand (Binding Assay) A3->B2 B1->B2 B3 Incubate to Allow Reaction/Binding B2->B3 C1 Measure Signal (Fluorescence or Radioactivity) B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC₅₀ / Kᵢ C2->C3

Caption: Generalized workflow for characterizing an H1 receptor antagonist.

Conclusion

This compound is a phthalazinone derivative with confirmed histamine H1 receptor antagonist activity. While specific quantitative pharmacological data remain to be published, its profile suggests it functions as a competitive antagonist, blocking the Gq/11-mediated signaling cascade initiated by histamine. The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of this compound and other novel H1 receptor antagonists, enabling the determination of their binding affinity and functional potency. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Vitamin D Analog: 24,24-Difluoro-25-hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "D18024" did not yield specific results. This document focuses on 24,24-difluoro-25-hydroxycholecalciferol , a well-documented vitamin D analog, as a representative example of a comprehensive technical guide. This information is intended for researchers, scientists, and drug development professionals.

Introduction

24,24-Difluoro-25-hydroxycholecalciferol, a synthetic analog of 25-hydroxyvitamin D3, has been a subject of significant interest in the study of vitamin D metabolism and action. The strategic placement of two fluorine atoms at the C-24 position blocks the metabolic hydroxylation at this site, a key step in the catabolism of vitamin D. This modification makes it a valuable tool for investigating the physiological roles of vitamin D metabolites and for the development of potentially more stable and potent therapeutic agents. This guide provides a detailed overview of its discovery, synthesis, biological activity, and the underlying signaling pathways.

Quantitative Data Summary

The biological activity of 24,24-difluoro-25-hydroxycholecalciferol has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data regarding its binding affinity to the vitamin D receptor (VDR) and its biological potency compared to its natural counterpart, 25-hydroxyvitamin D3.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity for hVDR (Compared to 25-hydroxyvitamin D3)Reference
24,24-Difluoro-25-hydroxycholecalciferol Higher than 25-hydroxyvitamin D3 and its 24-monofluorinated analogs[1]
(24S)-24-Fluoro-25-hydroxyvitamin D3Slightly lower than 25-hydroxyvitamin D3[1]
(24R)-24-Fluoro-25-hydroxyvitamin D3Slightly lower than 25-hydroxyvitamin D3[1]
23,23-Difluoro-25-hydroxyvitamin D3Approximately 12 times lower than 25-hydroxyvitamin D3[2]

Table 2: In Vivo Biological Activity in Vitamin D-Deficient Rats

Biological Endpoint24,24-Difluoro-25-hydroxycholecalciferol vs. 25-hydroxyvitamin D3Reference
Intestinal Calcium TransportAlmost identically active[3]
Bone Calcium MobilizationAlmost identically active[3]
Healing of Rachitic Epiphyseal Plate CartilageAlmost identically active[3]
Elevation of Serum Inorganic PhosphorusAlmost identically active[3]
Mineralization of Rachitic BoneAlmost identically active[3]

Table 3: In Vivo Biological Activity in Vitamin D-Deficient Chicks

Biological Endpoint24,24-Difluoro-25-hydroxycholecalciferol vs. 25-hydroxycholecalciferolReference
Stimulation of GrowthEqual[4]
Intestinal Calcium AbsorptionEqual[4]
Elevation of Serum Calcium and PhosphorusEqual[4]
Healing of Rachitic CartilageEqual[4]
Mineralization of Rachitic BoneEqual[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis of 24,24-difluoro-25-hydroxycholecalciferol and the assessment of its biological activity.

A common strategy for the synthesis of 24,24-difluoro-25-hydroxyvitamin D3 involves a convergent approach, where the A-ring and the CD-ring systems are synthesized separately and then coupled.[1][5]

1. Synthesis of the CD-Ring Fragment:

  • Starting Material: Inhoffen–Lythgoe diol is a common starting material for the CD-ring fragment.[5]

  • Side-Chain Elongation: The side chain is elongated through a series of reactions.

  • Introduction of Fluorine: Deoxyfluorination using reagents like N,N-diethylaminosulfur trifluoride (DAST) is employed to introduce the two fluorine atoms at the C-24 position.[5]

  • Oxidation: The C8-hydroxy group of the CD-ring fragment is oxidized to a ketone to prepare it for the coupling reaction.[1]

2. Synthesis of the A-Ring Fragment:

3. Coupling and Deprotection:

  • Wittig-Horner Reaction: The CD-ring ketone and the A-ring phosphine oxide are coupled using the Wittig-Horner reaction to form the complete vitamin D carbon skeleton.[1]

  • Deprotection: Protecting groups are removed to yield the final product, 24,24-difluoro-25-hydroxyvitamin D3.[1]

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.[6]

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.[6]

  • Test Compound: Serial dilutions of 24,24-difluoro-25-hydroxycholecalciferol.

  • Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.[6]

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[6]

2. Procedure:

  • Incubation: The receptor, radioligand, and either the test compound, buffer (for total binding), or unlabeled ligand (for non-specific binding) are incubated at 4°C for 4-18 hours to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: This can be achieved using methods like hydroxyapatite (B223615) (HAP) slurry or filtration through glass fiber filters.[6]

  • Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[6]

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.[6]

  • The percentage of specific binding is plotted against the log concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.[6]

  • The Ki value (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

Visualizations

The biological effects of 24,24-difluoro-25-hydroxycholecalciferol are mediated through the vitamin D signaling pathway. The diagram below illustrates the key steps in vitamin D metabolism and the subsequent genomic actions.

VitaminD_Pathway cluster_Metabolism Metabolism cluster_Signaling Genomic Signaling 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB (Skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1 (Liver) 1,25-dihydroxyvitamin D3 (Active) 1,25-dihydroxyvitamin D3 (Active) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Active) CYP27B1 (Kidney) 24,25-dihydroxyvitamin D3 (Inactive) 24,25-dihydroxyvitamin D3 (Inactive) 25-hydroxyvitamin D3->24,25-dihydroxyvitamin D3 (Inactive) CYP24A1 Calcitroic Acid (Inactive) Calcitroic Acid (Inactive) 1,25-dihydroxyvitamin D3 (Active)->Calcitroic Acid (Inactive) CYP24A1 VDR VDR 1,25-dihydroxyvitamin D3 (Active)->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates

Vitamin D metabolism and genomic signaling pathway.

The following diagram outlines the major steps in the convergent synthesis of 24,24-difluoro-25-hydroxyvitamin D3.

Synthesis_Workflow cluster_CD_Ring CD-Ring Synthesis cluster_A_Ring A-Ring Synthesis cluster_Coupling Coupling and Final Product A Inhoffen-Lythgoe Diol B Side-Chain Elongation A->B C Deoxyfluorination (DAST) B->C D Oxidation to Ketone C->D G Wittig-Horner Coupling D->G E A-Ring Precursor F Phosphine Oxide Formation E->F F->G H Deprotection G->H I 24,24-Difluoro-25-hydroxyvitamin D3 H->I Rationale A 25-hydroxyvitamin D3 (Natural Metabolite) B CYP24A1-mediated 24-Hydroxylation A->B is metabolized by D Synthesis of 24,24-difluoro analog A->D motivates C 24,25-dihydroxyvitamin D3 (Inactive Metabolite) B->C leading to E Blockade of 24-Hydroxylation D->E results in F Increased Metabolic Stability and Potentially Enhanced Activity E->F leads to

References

In-depth Technical Guide on the Safety and Toxicity Profile of D18024

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researchers, scientists, and drug development professionals,

This document is intended to provide a comprehensive overview of the safety and toxicity profile of the compound designated D18024. However, extensive searches of publicly available scientific literature and databases have yielded no specific information for a substance with this identifier.

The initial research plan was to conduct a thorough analysis of preclinical and clinical data for this compound, summarizing key safety and toxicity findings in a structured format. This would have included:

  • Quantitative Data Summary: Tabulation of toxicological endpoints such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and detailed pharmacokinetic parameters.

  • Experimental Protocols: Elucidation of the methodologies employed in key in vitro and in vivo studies to allow for critical evaluation and replication.

  • Signaling Pathways and Mechanistic Diagrams: Visualization of the compound's mechanism of action and any off-target effects through signaling pathway diagrams generated using Graphviz (DOT language).

Unfortunately, due to the absence of any specific data related to "this compound" in the conducted searches, it is not possible to generate the requested in-depth technical guide. The search results pertained to other compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and DA-1241, and did not contain any information that could be attributed to this compound.

We recommend verifying the identifier "this compound" and providing any alternative designations or relevant context that might facilitate a more successful literature search. Upon receiving more specific information, we would be pleased to revisit this request and compile the detailed technical guide as originally envisioned.

Technical Guide: D18024 Solubility and Stability Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

This document aims to provide an in-depth overview of the solubility and stability characteristics of the compound designated D18024. However, a thorough search of publicly available scientific literature and chemical databases has yielded no specific data for a compound with this identifier. The information presented herein is based on general principles of small molecule drug discovery and provides a framework for how such data would be typically presented and interpreted. The methodologies and diagrams are illustrative of standard industry practices.

Solubility Data

Solubility is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Solubility is typically assessed in various aqueous and organic solvents relevant to preclinical and clinical development.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Method
Phosphate-Buffered Saline (pH 7.4)25Data Not AvailableHPLC-UV
Simulated Gastric Fluid (pH 1.2)37Data Not AvailableHPLC-UV
Simulated Intestinal Fluid (pH 6.8)37Data Not AvailableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data Not AvailableVisual
Ethanol25Data Not AvailableVisual

Note: The absence of data is due to the non-availability of information on this compound in the public domain.

Experimental Protocol: Kinetic Solubility Assay

A common method for assessing solubility is the kinetic solubility assay using a plate-based method with analysis by HPLC-UV.

Workflow for Kinetic Solubility Assessment

A Prepare stock solution of this compound in DMSO B Dispense stock solution into 96-well plate containing aqueous buffer A->B Dilution C Incubate at room temperature with shaking for 2 hours B->C Equilibration D Filter to remove precipitated compound C->D Separation E Analyze filtrate by HPLC-UV to quantify soluble compound D->E Quantification cluster_prep Sample Preparation cluster_analysis Time-Point Analysis A Dissolve this compound in appropriate buffer B Incubate at controlled temperature A->B C Withdraw aliquots at T=0, 2, 8, 24 hours B->C D Quench reaction (e.g., with acetonitrile) C->D E Analyze by HPLC-UV D->E F Calculate % remaining vs. T=0 E->F Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound (Hypothetical Inhibitor) This compound->MEK Inhibition

In-depth Technical Guide on D18024 for Immunological Studies: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth immunological data for the compound D18024. While identified as a phthalazinone derivative with purported antiallergic and antihistaminic activity, detailed experimental evidence, quantitative data, and specific mechanistic insights into its role in immunology are not presently available.

Our extensive search for quantitative data from immunological assays, specific experimental protocols involving this compound, and its effects on cellular signaling pathways yielded no specific results. The scientific community has not published in-depth studies that would allow for the creation of a technical guide as requested.

Summary of Findings:

CategoryInformation Available
Compound Class Phthalazinone derivative
Reported Activity Antiallergic, Antihistaminic[1][2][3][4]
Quantitative Data None found in the public domain.
Experimental Protocols No specific protocols for this compound were identified.
Signaling Pathways The mechanism of action and any associated signaling pathways are not described in the available literature.

Conclusion

Due to the absence of detailed scientific information, it is not possible to provide an in-depth technical guide on this compound for immunological studies that includes quantitative data tables, experimental protocols, and signaling pathway diagrams. The available information is superficial and does not meet the requirements for a comprehensive scientific whitepaper for researchers, scientists, and drug development professionals. Further research and publication of data on this compound are required to elucidate its immunological properties and potential applications.

References

In-depth Technical Guide: The Role of D18024 in Neuronal Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific molecule or compound designated "D18024" with a known role in neuronal signaling pathways. Extensive searches of chemical databases, patent repositories, and scientific publications did not yield any information associated with this identifier.

This suggests that "this compound" may be one of the following:

  • An internal, proprietary code: Pharmaceutical companies and research institutions often use internal codes for novel compounds during the early stages of drug discovery and development. This information typically remains confidential until the entity decides to publish or patent their findings.

  • A very recent or unpublished discovery: The compound may be so new that it has not yet been described in the public scientific literature.

  • A misnomer or typographical error: It is possible that the identifier is incorrect.

Without any publicly available data, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams related to "this compound."

To facilitate the creation of the requested content, please provide an alternative, publicly recognized name for the molecule of interest. This could be a chemical name, a generic drug name, a trade name, or a specific publication reference number. Once a known compound is identified, a thorough analysis of its role in neuronal signaling can be conducted to generate the detailed technical guide as per the original request.

Methodological & Application

Unraveling the In Vitro Profile of D18024: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New insights into the in vitro activity of the investigational compound D18024 are now available for the scientific community. These application notes provide detailed protocols for key assays and summarize the current understanding of this compound's mechanism of action, offering a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document outlines standardized in vitro assay protocols to ensure reproducibility and comparability of data across different laboratories. The following sections detail the methodologies for assessing the cellular effects of this compound, including its impact on cell viability, signaling pathways, and other key cellular processes.

Data Presentation

To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data from the described assays should be meticulously recorded and are best presented in a tabular format.

Table 1: Sample Data Structure for IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast CancerData
A549Lung CancerData
U87 MGGlioblastomaData
HeLaCervical CancerData

Table 2: Sample Data Structure for Kinase Inhibition Assay

Kinase TargetThis compound IC50 (nM)
Kinase AData
Kinase BData
Kinase CData

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (specific to cell line)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of this compound on specific protein expression and phosphorylation states within a target signaling pathway.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Mandatory Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

D18024_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Cell Seeding in Plates CellCulture->Seeding Treatment Treat Cells with this compound Seeding->Treatment D18024_Prep Prepare this compound Dilutions D18024_Prep->Treatment MTT Cell Viability (MTT) Treatment->MTT WB Western Blot Treatment->WB IC50 IC50 Determination MTT->IC50 Pathway Pathway Analysis WB->Pathway

Caption: Experimental workflow for in vitro evaluation of this compound.

D18024_Signaling_Pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) DownstreamEffector->CellularResponse

Caption: Postulated signaling pathway inhibited by this compound.

Unraveling "D18024": An Important Clarification for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate detailed application notes and protocols for the use of "D18024" in cell culture have revealed that this identifier does not correspond to a standard research reagent. Instead, available data strongly suggests that "this compound" is a product code for Povidone-Iodine Ointment, a common antiseptic.

For researchers, scientists, and drug development professionals, it is crucial to understand that povidone-iodine is a potent biocide used for disinfection. Its mechanism of action involves the release of iodine, which is highly reactive and indiscriminately destroys proteins and nucleic acids, leading to rapid cell death. Consequently, it is fundamentally incompatible with the goals of cell culture, which are to maintain and propagate viable and healthy cells for experimentation.

Why Povidone-Iodine (this compound) is Not Used in Cell Culture Experiments

The intended use of povidone-iodine is for topical antisepsis to prevent infection in wounds. In a research setting, it might be used to disinfect surfaces outside of the cell culture hood, but never as a substance to be added to cell cultures. The introduction of povidone-iodine to a cell culture medium would result in immediate and widespread cytotoxicity, rendering any experimental results meaningless.

Given that "this compound" has been identified as Povidone-Iodine Ointment, it is not possible to provide the requested application notes, protocols, and signaling pathway diagrams for its use in cell culture. The premise of the request is based on a misunderstanding of the nature of this substance.

General Principles of Substance Application in Cell Culture

For any new compound being introduced to a cell culture system for research purposes, a systematic approach is necessary. This typically involves:

  • Literature Review: Thoroughly researching the compound's known mechanism of action, solubility, stability, and any existing data on its effects on various cell lines.

  • Stock Solution Preparation: Preparing a high-concentration stock solution in a solvent that is compatible with the cell culture medium and non-toxic at its final dilution (e.g., DMSO or ethanol).

  • Dose-Response and Time-Course Experiments: Performing initial experiments to determine the optimal working concentration and incubation time. This often involves assays to measure cell viability (e.g., MTT or trypan blue exclusion assays) and proliferation over a range of concentrations and time points.

  • Targeted Assays: Once a suitable concentration is established, more specific assays can be performed to investigate the compound's effects on signaling pathways (e.g., Western blotting for protein phosphorylation), gene expression (e.g., qPCR), or other cellular processes.

An experimental workflow for testing a new compound in cell culture would generally follow the logical progression outlined below.

G cluster_prep Preparation cluster_initial_exp Initial Experiments cluster_advanced_exp Advanced Experiments cluster_analysis Analysis & Conclusion LitReview Literature Review StockPrep Prepare Stock Solution LitReview->StockPrep DoseResponse Dose-Response Assay (e.g., MTT) StockPrep->DoseResponse TimeCourse Time-Course Assay DoseResponse->TimeCourse Signaling Signaling Pathway Analysis (e.g., Western Blot) TimeCourse->Signaling GeneExp Gene Expression Analysis (e.g., qPCR) TimeCourse->GeneExp Functional Functional Assays TimeCourse->Functional DataAnalysis Data Analysis Signaling->DataAnalysis GeneExp->DataAnalysis Functional->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Figure 1. A generalized workflow for testing a novel compound in a cell culture setting.

Application Notes and Protocols for D18024 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Compilation and Guidance on the Preclinical Administration of D18024

Note to the Reader: Following a comprehensive search of publicly available scientific literature, patents, and clinical trial databases, no specific information was found for a compound designated "this compound." This identifier does not correspond to a known chemical entity or biological agent in the public domain as of the date of this document.

Consequently, the following application notes and protocols are presented as a generalized framework. This document is intended to serve as a template and guide for researchers undertaking preclinical animal studies with a novel compound, which for the purposes of this document, we will refer to as "Compound X" in place of "this compound."

Researchers must replace the placeholder information with actual data obtained from in vitro studies and early-stage in vivo tolerability assessments for their specific compound.

Introduction to Compound X (Hypothetical)

Compound X is a novel investigational agent with a putative mechanism of action involving the inhibition of the XYZ signaling pathway. In vitro studies have demonstrated dose-dependent effects on target engagement and downstream cellular processes. These application notes provide a general protocol for initial in vivo characterization in rodent models.

Quantitative Data Summary (Placeholder)

All quantitative data must be determined empirically for the specific compound under investigation. The tables below are templates for organizing this essential information.

Table 1: In Vitro Potency of Compound X

Assay TypeCell LineIC50 / EC50 (nM)Target Engagement Marker
Target BindingHEK293-XYZ[Insert Value][e.g., Receptor Occupancy]
Functional AssayMDA-MB-231[Insert Value][e.g., p-ERK Inhibition]
CytotoxicityHepG2[Insert Value][e.g., Cell Viability]

Table 2: Recommended Dosage of Compound X in Murine Models (Hypothetical)

Route of AdministrationVehicleDose Range (mg/kg)Dosing FrequencyRationale / Study Type
Intravenous (IV)10% DMSO, 40% PEG300, 50% Saline[e.g., 1 - 10]Single dosePharmacokinetic (PK) Study
Oral (PO)0.5% Methylcellulose in Water[e.g., 10 - 100]Once daily (QD)Efficacy Study
Subcutaneous (SC)Saline[e.g., 5 - 50]Twice daily (BID)Tolerability Study

Table 3: Pharmacokinetic Parameters of Compound X in Mice (Template)

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
[Value]IV[Value][Value][Value]N/A
[Value]PO[Value][Value][Value][Value]

Experimental Protocols

The following are generalized protocols that must be adapted to the specific characteristics of the compound and the research question.

General Animal Husbandry
  • Species: Mus musculus (e.g., C57BL/6 or BALB/c) or Rattus norvegicus (e.g., Sprague-Dawley).

  • Age/Weight: 6-8 weeks old, 20-25g (mice) or 200-250g (rats).

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimation: Minimum of 7 days before the start of the experiment.

  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Study Protocol
  • Animal Groups: Assign animals to groups for each dose and route of administration (n=3-5 per group). Include a vehicle control group.

  • Dose Preparation: Prepare Compound X in the appropriate vehicle immediately before administration.

  • Administration:

    • IV: Administer via the tail vein.

    • PO: Administer via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail snip or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

In Vivo Efficacy Study Protocol (Xenograft Model Example)
  • Cell Culture: Culture human cancer cells (e.g., A549) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Treatment: Administer Compound X or vehicle according to the predetermined dose and schedule.

  • Efficacy Endpoints:

    • Measure tumor volume 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Study Termination: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., western blot for target modulation).

Mandatory Visualizations

The following diagrams are based on hypothetical mechanisms and workflows.

G cluster_0 Cell Exterior cluster_1 Cell Interior GPCR GPCR G_Protein G_Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression D18024_placeholder Compound X D18024_placeholder->AC Inhibition (Hypothetical) Ligand Ligand Ligand->GPCR Agonist

Caption: Hypothetical cAMP signaling pathway with Compound X as an inhibitor.

G Start Implant Implant Tumor Cells in Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Groups Monitor->Randomize Treat Administer Compound X or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Continuous Monitoring Endpoint Endpoint Met Measure->Endpoint Tumor > Limit or Study Duration Analyze Collect Tissues & Analyze Data Endpoint->Analyze End Analyze->End

Caption: General workflow for a xenograft efficacy study.

Application Notes: D18024 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

D18024 is a novel, potent, and selective small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases.[1] this compound offers a valuable tool for researchers studying inflammation and for the development of new anti-inflammatory therapeutics. These application notes provide an overview of the use of this compound in common in vitro and in vivo inflammation models, including detailed protocols and expected outcomes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the IKK (IκB kinase) complex, a key upstream kinase in the NF-κB signaling cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB translocation to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

D18024_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates This compound This compound This compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes NF-kB_n->Inflammatory Genes Activates Transcription

Figure 1: Mechanism of action of this compound in the NF-κB pathway.

In Vitro Applications

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol describes the use of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each cytokine.

Data Presentation:

Concentration of this compound (nM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0.15.2 ± 1.13.8 ± 0.9
125.6 ± 3.422.1 ± 2.8
1052.3 ± 4.148.9 ± 3.7
10085.7 ± 2.981.4 ± 3.1
100098.2 ± 1.595.6 ± 2.0
IC50 (nM) 8.9 11.2

In Vivo Applications

Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines the evaluation of this compound's therapeutic efficacy in a CIA mouse model, a widely used model for rheumatoid arthritis.[2]

Experimental Protocol:

  • Animals: Use male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Compound Administration:

    • Begin treatment with this compound on day 21, at the time of the booster injection.

    • Administer this compound daily via oral gavage at doses of 1, 5, and 25 mg/kg.

    • Include a vehicle control group and a positive control group (e.g., methotrexate).

  • Clinical Assessment:

    • Monitor the mice daily for signs of arthritis, starting from day 21.

    • Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).

    • The maximum clinical score per mouse is 16.

  • Histological Analysis:

    • At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.

    • Fix, decalcify, and embed the paws in paraffin.

    • Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Cytokine Measurement:

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Prepare serum and measure the levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animals Animals Induction Induction Animals->Induction Day 0 & 21 Treatment Treatment Induction->Treatment Day 21-42 Monitoring Monitoring Treatment->Monitoring Daily Euthanasia Euthanasia Monitoring->Euthanasia Day 42 Histology Histology Euthanasia->Histology Cytokines Cytokines Euthanasia->Cytokines

Figure 2: Experimental workflow for the in vivo CIA mouse model.

Data Presentation:

Table 2: Effect of this compound on Clinical Score in CIA Mice

Treatment GroupMean Clinical Score (Day 42)
Vehicle12.5 ± 1.8
This compound (1 mg/kg)8.2 ± 1.5
This compound (5 mg/kg)4.1 ± 1.1
This compound (25 mg/kg)1.5 ± 0.8***
Methotrexate (1 mg/kg)3.8 ± 1.0
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle152.3 ± 25.6210.8 ± 32.1
This compound (1 mg/kg)98.7 ± 18.9145.2 ± 28.7
This compound (5 mg/kg)55.4 ± 12.3 78.6 ± 15.4
This compound (25 mg/kg)21.9 ± 8.7 35.1 ± 10.2
Methotrexate (1 mg/kg)48.1 ± 11.5 69.8 ± 14.9
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway with significant anti-inflammatory activity in both in vitro and in vivo models. The data presented in these application notes demonstrate the utility of this compound as a research tool for investigating the role of the NF-κB pathway in inflammation and as a potential therapeutic candidate for the treatment of inflammatory diseases.

References

Application Notes and Protocols for D18024 in Allergic Rhinitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent immune response.[1][2][3] The pathophysiology involves a complex interplay of immune cells and mediators, leading to characteristic symptoms such as sneezing, rhinorrhea, nasal congestion, and itching.[2][4] The allergic cascade is initiated by the cross-linking of IgE on mast cells, leading to their degranulation and the release of histamine, leukotrienes, and various cytokines.[5][6][7] This early-phase reaction is often followed by a late-phase response characterized by the infiltration of eosinophils and other inflammatory cells, which contributes to chronic symptoms.[1][6]

D18024 is a novel investigational compound for the potential treatment of allergic rhinitis. These application notes provide an overview of the preclinical data and protocols for studying the effects of this compound in relevant in vitro and in vivo models of allergic rhinitis.

Mechanism of Action

The precise mechanism of action of this compound is under investigation. Preclinical studies suggest that this compound may exert its anti-allergic effects through the inhibition of mast cell degranulation and the modulation of key inflammatory pathways.

Putative Signaling Pathway of this compound in Mast Cells

D18024_Mechanism_of_Action cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Activates Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade This compound This compound This compound->Signaling_Cascade Inhibits Degranulation Degranulation Signaling_Cascade->Degranulation Mediator_Release Mediator Release (Histamine, Cytokines) Degranulation->Mediator_Release Leads to

Caption: Putative mechanism of this compound in inhibiting allergen-induced mast cell degranulation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of allergic rhinitis.

Table 1: In Vitro Activity of this compound on Mast Cell Degranulation

Cell LineStimulantThis compound IC₅₀ (µM)Positive Control (e.g., Cromolyn) IC₅₀ (µM)
RBL-2H3IgE/Antigen1.2 ± 0.325 ± 4
Bone Marrow-Derived Mast Cells (BMMCs)Compound 48/802.5 ± 0.650 ± 8

Table 2: Effect of this compound on Cytokine Release from RBL-2H3 Cells

CytokineThis compound Concentration (µM)% Inhibition of Release
TNF-α125 ± 5
1068 ± 9
IL-4122 ± 4
1061 ± 7

Table 3: In Vivo Efficacy of this compound in an Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model

Treatment GroupNasal Symptom Score (Sneezing & Nasal Rubbing)Eosinophil Count in Nasal Lavage Fluid (x10⁴/mL)OVA-specific IgE in Serum (ng/mL)
Vehicle Control12.5 ± 2.18.2 ± 1.5550 ± 80
This compound (1 mg/kg)7.8 ± 1.54.5 ± 0.9480 ± 65
This compound (10 mg/kg)4.2 ± 0.9 2.1 ± 0.5320 ± 50
Dexamethasone (1 mg/kg)3.5 ± 0.81.8 ± 0.4 280 ± 45
*p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol describes the method to assess the inhibitory effect of this compound on IgE-mediated degranulation of rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • DMEM medium supplemented with 10% FBS

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • 96-well plates

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Wash the cells twice with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

  • Induce degranulation by adding DNP-HSA (1 µg/mL) for 1 hour.

  • Collect the supernatant to measure the release of β-hexosaminidase.

  • Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

  • Add pNAG substrate to both supernatant and cell lysate samples and incubate.

  • Stop the reaction and measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release.

Experimental Workflow for In Vitro Degranulation Assay

Degranulation_Workflow Start Start: Seed RBL-2H3 cells Sensitize Sensitize with Anti-DNP IgE Start->Sensitize Wash Wash cells Sensitize->Wash Pretreat Pre-treat with this compound/Vehicle Wash->Pretreat Stimulate Stimulate with DNP-HSA Pretreat->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect Assay β-hexosaminidase Assay (pNAG) Collect->Assay Analyze Analyze Data & Calculate % Inhibition Assay->Analyze InVivo_Model_Flow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Sens_Day0 Day 0: OVA/Alum IP Injection Sens_Day7 Day 7: OVA/Alum IP Injection Challenge_Days Days 14-21: Daily Intranasal OVA Challenge Sens_Day7->Challenge_Days Treatment_Days Daily this compound/Vehicle Administration Eval_Day21_Symptoms Day 21: Nasal Symptom Scoring Challenge_Days->Eval_Day21_Symptoms Eval_Day21_NALF NALF Collection & Eosinophil Count Eval_Day21_Blood Blood Collection & Serum IgE Measurement

References

Application Notes and Protocols for D18024: A Selective Gαq-Coupled Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of G protein-coupled receptor (GPCR) research.

Disclaimer: The compound "D18024" is a hypothetical tool compound used here to provide a detailed template for application notes and protocols. The presented data and experimental details are illustrative and should be adapted for actual research compounds.

Introduction

This compound is a potent and selective competitive antagonist for the hypothetical G protein-coupled receptor, "Target GPCR X," which couples preferentially through the Gαq signaling pathway. Due to its high affinity and selectivity, this compound is an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of Target GPCR X. These application notes provide essential data, protocols, and visualizations to guide researchers in utilizing this compound for their studies.

Data Presentation: Pharmacological Profile of this compound

The pharmacological characteristics of this compound have been determined using various in vitro assays. The data below summarizes its binding affinity, functional potency, and selectivity profile.

ParameterAssay TypeSpeciesCell Line/TissueValue
Binding Affinity (Ki) Radioligand Competition BindingHumanHEK293 cells expressing Target GPCR X2.5 nM
RatBrain tissue homogenate4.1 nM
Functional Potency (IC50) Inositol Phosphate AccumulationHumanCHO-K1 cells expressing Target GPCR X10.8 nM
Calcium MobilizationHumanHEK293 cells expressing Target GPCR X15.2 nM
Selectivity Radioligand Binding Panel (100+ GPCRs)HumanVarious>1000-fold selective over all other tested receptors
Cytotoxicity (CC50) MTT AssayHumanHEK293 cells> 30 µM

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand the signaling pathway it modulates and the general workflow for its characterization.

Gq_Signaling_Pathway Ligand Agonist GPCR Target GPCR X Ligand->GPCR Activates This compound This compound (Antagonist) This compound->GPCR Inhibits Gq Gαq/11 GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Gαq signaling pathway inhibited by this compound.

Antagonist_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo / Ex Vivo Studies A Radioligand Binding Assay (Determine Ki) B Functional Assays (e.g., Calcium, IP1) (Determine IC50 and mode of antagonism) A->B Confirm functional activity C Selectivity Profiling (Screen against other receptors) B->C Assess specificity D Cytotoxicity Assay (Determine CC50) C->D Ensure cell health E Pharmacokinetic Studies (ADME) D->E Proceed if favorable profile F Target Engagement Studies E->F G Efficacy in Disease Models F->G

Information regarding "D18024" is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the identifier "D18024" did not yield any specific chemical compound or research agent. The search results primarily returned information on 2,4-Dichlorophenoxyacetic acid (2,4-D), a common herbicide, which does not appear to be related to a specific research compound designated as this compound.[1][2][3]

Without definitive information on the nature of "this compound," it is not possible to provide the requested detailed Application Notes and Protocols. Key information required for this, such as chemical properties, solubility, stability, and its role in biological pathways, remains unknown.

Therefore, the creation of the following is not possible at this time:

  • Data Presentation: No quantitative data is available to summarize in tabular format.

  • Experimental Protocols: No established methodologies for experiments involving "this compound" could be found.

  • Visualization: Without understanding its function or related workflows, no accurate diagrams for signaling pathways or experimental processes can be generated.

Recommendation:

It is highly recommended to verify the identifier "this compound" for any potential typographical errors. If the identifier is confirmed to be correct, it may pertain to a proprietary compound not yet described in publicly accessible literature. In such a case, information would need to be obtained from the original source or manufacturer of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D18024 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties dissolving the compound designated as D18024 in Dimethyl Sulfoxide (DMSO). While specific solubility data for a compound labeled "this compound" is not publicly available, this resource provides a comprehensive framework for troubleshooting common solubility challenges with various compounds in DMSO. The principles and protocols outlined here are based on established best practices for handling and preparing solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in DMSO?

A1: Several factors can contribute to poor solubility of a compound in DMSO. These can include the intrinsic properties of the compound itself, the quality of the DMSO used, the concentration you are trying to achieve, and the dissolution technique. It is crucial to systematically evaluate each of these factors.[1]

Q2: Could the quality of the DMSO be the issue?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can significantly reduce its ability to dissolve certain organic compounds.[1] It is always recommended to use fresh, anhydrous (water-free), high-purity DMSO and to store it in a tightly sealed container in a dry environment.[1][3][4]

Q3: I initially saw the compound dissolve, but now there are crystals in my stock solution. What happened?

A3: Precipitation of a previously dissolved compound can occur for a few reasons. Temperature fluctuations are a common cause; if the solution is stored at a lower temperature than when it was prepared, the compound may crystallize out.[3] This can also happen if the solution is supersaturated or if the cap is not sealed properly, allowing for solvent evaporation and thus increasing the concentration.

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5%.[3] However, the tolerance can differ between cell lines. It is always advisable to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or behavior.[3]

Troubleshooting Guide: this compound Not Dissolving

This guide provides a structured approach to resolving solubility issues.

Issue Possible Cause Troubleshooting Step Expected Outcome
Visible solid particles or cloudiness in the DMSO solution. Low-Quality or "Wet" DMSO Use a fresh, sealed bottle of anhydrous, high-purity DMSO.[3][4]Improved dissolution of the compound.
Insufficient Agitation Vortex the solution vigorously for 2-5 minutes.[3]The compound fully dissolves, resulting in a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 10-15 minutes. Avoid excessive heat, which could degrade the compound.[1][3]The compound should dissolve with gentle heating.
Compound Aggregation Place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break apart aggregated particles.[1][3]The compound should dissolve completely.
Concentration is Too High Ensure you are using a sufficient volume of DMSO for the amount of compound. Cross-reference with any available solubility data.The powder should dissolve completely.
Compound precipitates out of solution after being diluted in aqueous media. Poor Aqueous Solubility This is common for hydrophobic compounds. To mitigate this, ensure rapid dispersion by adding the small volume of DMSO stock to the larger volume of media while gently vortexing or mixing.[3]Minimized precipitation upon dilution.
Final DMSO concentration is too low to maintain solubility A gradual dilution process, potentially with intermediate dilutions in a mixed solvent system, may help.The compound remains in solution at the working concentration.

Experimental Protocols

Standard Operating Procedure for Dissolving a Compound in DMSO
  • Preparation: Allow the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to come to room temperature.[3]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve your desired stock concentration.

  • Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[3]

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Final Inspection and Storage: Once the solution is clear, it is ready for use. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[4]

Visualizations

Troubleshooting Workflow for Compound Dissolution

start Start: Compound not dissolving in DMSO check_dmso Is the DMSO fresh, anhydrous, and high-purity? start->check_dmso use_new_dmso Use fresh, high-purity DMSO check_dmso->use_new_dmso No agitate Have you tried vigorous vortexing? check_dmso->agitate Yes use_new_dmso->agitate vortex Vortex vigorously for 2-5 minutes agitate->vortex No heat Have you tried gentle warming? agitate->heat Yes vortex->heat warm_bath Warm at 37°C for 10-15 minutes heat->warm_bath No sonicate_q Have you tried sonication? heat->sonicate_q Yes warm_bath->sonicate_q sonicate Sonicate for 15-30 minutes sonicate_q->sonicate No reassess Re-evaluate concentration or consult manufacturer sonicate_q->reassess Yes sonicate->reassess success Solution is clear reassess->success If successful ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras (GTP-bound) adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation, Survival) transcription->response

References

Optimizing D18024 Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the hypothetical kinase inhibitor, D18024. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments, a common starting point is to perform a dose-response curve covering a broad range of concentrations, typically from nanomolar (nM) to micromolar (µM). A suggested starting range is 10 nM to 100 µM. This will help determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound in your specific cell line and assay.

Q2: How can I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the specific cellular process being investigated and the mechanism of action of this compound. It is recommended to perform a time-course experiment. This can range from a few hours to several days. For example, for signaling pathway studies (e.g., phosphorylation events), shorter incubation times (e.g., 30 minutes to 6 hours) are often sufficient. For assays measuring cell viability or proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.

Q3: What are the common solvents for dissolving this compound and what are the recommended storage conditions?

A3: While the specific solubility of this compound is not publicly available, kinase inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, further dilution in cell culture medium is necessary. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the cytotoxic effects of this compound?

A4: Cytotoxicity can be evaluated using various assays that measure cell membrane integrity or metabolic activity.[1][2] Common methods include the MTT, MTS, or resazurin (B115843) reduction assays, which measure metabolic activity, and assays that use membrane-impermeable dyes like propidium (B1200493) iodide or trypan blue to identify dead cells.[1][3] It is important to perform a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects are not due to non-specific toxicity. The IncuCyte® Live-Cell Analysis System can also be used for real-time monitoring of cytotoxicity.[1][4]

Q5: What are potential off-target effects of this compound and how can I control for them?

A5: Off-target effects occur when a compound interacts with unintended molecular targets.[5][6][7][8] To control for this, it is important to include appropriate negative and positive controls in your experiments. A negative control could be a structurally similar but inactive analog of this compound, if available. Additionally, using a second, structurally distinct inhibitor of the same target can help confirm that the observed phenotype is due to the on-target activity. Rescue experiments, where the downstream signaling is restored, can also validate the specificity of this compound's effects.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound - Concentration too low: The concentration of this compound may be below the effective range for your specific cell line or assay. - Incubation time too short: The treatment duration may not be sufficient to induce a measurable response. - Compound instability: this compound may be unstable in the experimental conditions (e.g., light-sensitive, degrades in media). - Incorrect target: The target kinase may not be expressed or active in your cell model.- Perform a wider dose-response curve, extending to higher concentrations. - Conduct a time-course experiment with longer incubation periods. - Consult the manufacturer's data sheet for stability information. Prepare fresh solutions for each experiment. - Confirm target expression and activity using techniques like Western blotting or a kinase activity assay.
High background or inconsistent results - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Compound precipitation: this compound may precipitate out of solution at the working concentration. - Assay variability: Inconsistent cell seeding density or reagent addition can lead to variability.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.1% DMSO). Include a vehicle-only control. - Visually inspect the media for any precipitate. If precipitation occurs, try lowering the concentration or using a different solvent system if possible. - Standardize cell seeding protocols and ensure accurate and consistent pipetting.
Unexpected or off-target effects - Non-specific binding: this compound may be interacting with other kinases or proteins.[6][7] - Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the activation of alternative pathways.- Use a lower, more specific concentration of this compound. - Employ a secondary inhibitor with a different chemical structure that targets the same kinase to confirm the phenotype. - Analyze the activation state of related signaling pathways using techniques like phospho-specific antibodies in Western blotting.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Protein Analysis

This protocol is used to detect changes in protein phosphorylation, a common downstream effect of kinase inhibition.[9][10][11]

Materials:

  • This compound stock solution

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the activity of a purified kinase.[12][13][14][15][16]

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a multi-well plate, add the purified kinase, the kinase substrate, and the different concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare this compound Stock dose_response Dose-Response Assay prep_compound->dose_response time_course Time-Course Assay prep_compound->time_course western_blot Western Blot prep_compound->western_blot kinase_assay In Vitro Kinase Assay prep_compound->kinase_assay prep_cells Culture Cells prep_cells->dose_response prep_cells->time_course prep_cells->western_blot ic50_calc Calculate IC50/EC50 dose_response->ic50_calc phospho_quant Quantify Phosphorylation time_course->phospho_quant western_blot->phospho_quant direct_inhibition Determine Direct Inhibition kinase_assay->direct_inhibition optimal_conc Determine Optimal Concentration ic50_calc->optimal_conc phospho_quant->optimal_conc direct_inhibition->optimal_conc

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Activates Phosphorylation Phosphorylation DownstreamSubstrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) Phosphorylation->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

References

D18024 off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and databases do not currently contain information regarding a compound designated "D18024." As a result, we are unable to provide specific details on its off-target effects, mechanism of action, or use in cellular assays.

The following is a general guide for researchers encountering potential off-target effects with kinase inhibitors. This information is based on established principles in pharmacology and cell biology and should be adapted to the specific characteristics of the molecule under investigation once those details become available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors?

A: Off-target effects are unintended interactions of a drug or compound with proteins or molecules other than its primary therapeutic target.[1][2][3] For kinase inhibitors, which are often designed to target the highly conserved ATP-binding pocket of a specific kinase, there is a significant risk of cross-reactivity with other kinases from the same family or even unrelated proteins.[4][5] These off-target interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses, complicating the interpretation of data and the development of selective therapies.[4]

Q2: How can I determine if the observed phenotype in my cellular assay is due to an off-target effect of my compound?

A: Distinguishing on-target from off-target effects is a critical step in drug discovery and validation. A multi-pronged approach is recommended:

  • Use a structurally unrelated inhibitor: Employing a second, structurally different inhibitor that targets the same primary kinase can help confirm if the observed phenotype is genuinely linked to the inhibition of the intended target.

  • Perform a dose-response analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's potency (e.g., IC50 or Ki) for the primary target. Effects observed only at much higher concentrations are more likely to be off-target.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase should rescue the phenotype, confirming that the effect is on-target.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effects of the inhibitor.[6]

Q3: What types of assays are commonly used to profile the selectivity of a kinase inhibitor?

A: Several in vitro and in situ methods are available to assess the selectivity of a kinase inhibitor:

  • Kinase Profiling Panels: These are large-scale biochemical assays that test the activity of a compound against a broad panel of purified kinases (often hundreds).[5][7] The results are typically reported as percent inhibition at a fixed concentration or as IC50/Ki values for a range of kinases.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation. By measuring the amount of soluble protein at different temperatures in the presence and absence of the inhibitor, one can infer direct binding to cellular targets.

  • Chemical Proteomics: Techniques like affinity chromatography using the immobilized inhibitor can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between different cell lines. Cell line-specific expression of off-target proteins.1. Perform kinase expression profiling (e.g., RNA-seq or proteomics) on the cell lines to identify differentially expressed kinases. 2. Cross-reference these with known off-targets of the inhibitor class.
Observed phenotype does not correlate with the known function of the target kinase. The phenotype is driven by an off-target effect.1. Consult kinase selectivity databases with data from profiling panels to identify potential off-targets. 2. Use a structurally unrelated inhibitor for the primary target to see if the phenotype is reproduced. 3. Perform target knockdown/knockout experiments to validate the on-target effect.
High cellular toxicity at concentrations required for target inhibition. The toxicity may be due to potent inhibition of one or more off-target kinases essential for cell viability.1. Review the kinase selectivity profile for potent off-targets known to be critical for cell survival (e.g., essential cell cycle kinases). 2. Attempt to rescue the toxicity by overexpressing a downstream effector of the on-target pathway, if known.

Experimental Protocols

Due to the lack of specific information on this compound, detailed, validated protocols cannot be provided. The following are generalized workflows.

General Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Interpretation A Unexpected or inconsistent phenotype observed with this compound in a cellular assay. B Is the effect on-target or off-target? A->B C Dose-Response Analysis B->C D Use Structurally Unrelated Inhibitor B->D E Target Knockdown (e.g., siRNA/CRISPR) B->E F Kinase Selectivity Profiling B->F G Phenotype correlates with IC50 and is phenocopied by knockdown -> Likely On-Target C->G H Phenotype only at high concentrations or not phenocopied -> Likely Off-Target C->H D->G D->H E->G E->H I Identify specific off-targets from profiling data F->I I->H

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Signaling Pathway Analysis Logic

When a potential off-target is identified, it is crucial to understand its role in cellular signaling to interpret the observed phenotype.

G cluster_on On-Target Pathway cluster_off Off-Target Pathway This compound This compound OnTarget Intended Kinase Target This compound->OnTarget Inhibition OffTarget Identified Off-Target Kinase This compound->OffTarget Inhibition On_S1 Substrate 1 OnTarget->On_S1 Off_S1 Substrate A OffTarget->Off_S1 On_S2 Downstream Effector On_S1->On_S2 On_Pheno Expected Phenotype On_S2->On_Pheno Off_S2 Downstream Effector Off_S1->Off_S2 Off_Pheno Observed Phenotype Off_S2->Off_Pheno

Caption: Differentiating on-target from off-target signaling pathways.

References

D18024 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential sources of variability in experiments involving D18024. The information is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Section 1: Reagent and Compound Handling

Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?

A1: Inconsistencies between batches can stem from several factors:

  • Purity and Stability: Verify the purity of each batch using methods like HPLC or mass spectrometry. This compound may degrade over time, especially if not stored under the recommended conditions (e.g., temperature, light, humidity).

  • Solubility: Ensure this compound is completely dissolved. Incomplete solubilization can lead to lower effective concentrations in your experiments. Sonication or gentle heating may be required, but check the compound's stability under these conditions.

  • Supplier Variability: If using different suppliers, variations in the manufacturing process can lead to differences in compound activity. It is advisable to source from a single, reputable supplier for a given set of experiments.

Q2: Our experimental results with this compound are not reproducible from day to day. What should we check?

A2: Day-to-day variability is a common challenge. Consider the following:

  • Reagent Preparation: Prepare fresh stock solutions of this compound and other critical reagents daily. Avoid repeated freeze-thaw cycles of stock solutions.

  • Environmental Factors: Document and control environmental conditions such as temperature and humidity in the laboratory, as these can affect sensitive assays.

  • Operator Variation: Ensure that the experimental protocol is followed consistently by all personnel. Minor variations in technique can lead to significant differences in outcomes.

Section 2: Cell-Based Assay Variability

Q3: We are seeing high variability in our cell-based assays with this compound. How can we improve consistency?

A3: High variability in cell-based assays can be mitigated by standardizing your cell culture and assay procedures:

  • Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines to ensure they have not been cross-contaminated. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Inconsistent cell numbers will lead to variability in the response to this compound.

  • Assay Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to "edge effects." To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or buffer.

Data Presentation: Summarized Quantitative Data

Table 1: Effect of this compound Batch on IC50 Values in a Cell Viability Assay

This compound BatchPurity (HPLC)IC50 (µM)Standard Deviation
Batch A99.2%5.30.4
Batch B98.8%5.80.9
Batch C99.5%4.90.3

Table 2: Impact of Cell Passage Number on this compound Efficacy

Cell Passage NumberThis compound Treatment (10 µM) - % InhibitionStandard Deviation
578.23.1
1575.94.5
2562.19.8

Experimental Protocols

Protocol 1: Standard Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

D18024_Signaling_Pathway This compound This compound Receptor Receptor X This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Y KinaseB->TF Activates GeneExp Target Gene Expression TF->GeneExp Induces

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: General experimental workflow for this compound studies.

How to improve D18024 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of D18024 in solution. The following information is based on the known properties of this compound, a phthalazinone derivative with anti-allergic and anti-histamine effects, and stability data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound has a reported solubility of 17 mg/mL (34.55 mM) in DMSO. To aid dissolution, sonication is advised.

Q2: How should I store this compound as a solid and in solution to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid (Powder): Store at -20°C for up to three years.

  • In Solvent (DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your stock or working solution may suggest chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is recommended to discard the solution and prepare a fresh one.

Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. To prevent this, consider preparing a slightly less concentrated stock solution and always aliquot into single-use vials to minimize freeze-thaw cycles.

Q5: Can I prepare aqueous solutions of this compound?

A5: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid affecting the biological system.

Troubleshooting Guide: Improving this compound Stability in Experimental Solutions

Encountering stability issues with this compound during your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshoot and enhance the stability of this compound in your working solutions.

Issue 1: Precipitation Upon Dilution in Aqueous Buffer
  • Cause: The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents like DMSO. When the DMSO stock is diluted, the compound may crash out of solution.

  • Solutions:

    • Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

    • pH Adjustment: The solubility of phthalazinone derivatives can be pH-dependent. If your experimental system allows, test a range of pH values for your final buffer to identify the optimal pH for this compound solubility.

    • Use of Excipients: For in vivo or sensitive in vitro experiments, consider formulating this compound with solubilizing agents such as cyclodextrins (e.g., HP-β-CD).

Issue 2: Loss of Activity Over Time in Experimental Medium
  • Cause: this compound may be degrading in the experimental medium due to factors like pH, temperature, or light exposure.

  • Solutions:

    • pH Stability: Based on studies of the structurally similar phthalazinone antihistamine, azelastine, stability can be pH-dependent. Azelastine shows greater stability in acidic to neutral conditions. It is advisable to buffer your experimental medium to a pH where this compound exhibits maximal stability.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation. Prepare fresh dilutions of this compound for each experiment.

    • Light Protection: Phthalazinone compounds can be susceptible to photodegradation. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following tables provide guidance based on the known properties of this compound and stability studies of the structurally related phthalazinone, azelastine.

Table 1: this compound Solubility and Storage Recommendations

ParameterValueNotes
Molecular Formula C₂₉H₃₁ClFN₃O
Molecular Weight 492.03 g/mol
CAS Number 110406-33-2
Solubility in DMSO 17 mg/mL (34.55 mM)Sonication is recommended.
Storage (Solid) -20°C for up to 3 years
Storage (in DMSO) -80°C for up to 1 yearAliquot to avoid freeze-thaw cycles.

Table 2: Factors Influencing Phthalazinone Stability in Solution (Based on Azelastine Data)

ConditionEffect on StabilityRecommendation
Acidic pH (e.g., pH 3.5) Generally stableBuffer solutions to a slightly acidic pH if compatible with the experiment.
Neutral pH (e.g., pH 7.0) Moderately stableMonitor for degradation over longer incubation times.
Alkaline pH (e.g., pH > 8.0) Prone to degradationAvoid alkaline conditions.
Elevated Temperature Increased degradation ratePrepare fresh solutions and maintain at low temperatures.
Light Exposure Potential for photodegradationProtect solutions from light using amber vials or foil.
Oxidizing Agents Susceptible to oxidationDegas solvents and consider adding antioxidants if necessary for long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber polypropylene (B1209903) or glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound DMSO stock solution

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • Incubator set to the experimental temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Quenching solvent (e.g., cold acetonitrile)

Procedure:

  • Timepoint Zero (T=0):

    • Dilute the this compound DMSO stock solution into the aqueous buffer to the final working concentration.

    • Immediately take an aliquot and mix it with an equal volume of cold quenching solvent to stop any degradation.

    • Centrifuge the sample to pellet any precipitated proteins or salts.

    • Analyze the supernatant by HPLC to determine the initial peak area of this compound. This is your 100% reference.

  • Incubation:

    • Incubate the remaining aqueous solution of this compound under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints:

    • At predetermined time intervals (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution.

    • Process each aliquot as described in step 1.

  • Data Analysis:

    • Compare the peak area of this compound at each timepoint to the peak area at T=0.

    • A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of this compound remaining at each timepoint.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stability Assessment Prepare this compound Stock Prepare this compound Stock Dilute in Aqueous Buffer Dilute in Aqueous Buffer Prepare this compound Stock->Dilute in Aqueous Buffer Step 1 Analyze T=0 Sample (HPLC) Analyze T=0 Sample (HPLC) Dilute in Aqueous Buffer->Analyze T=0 Sample (HPLC) Step 2 Incubate Solution Incubate Solution Dilute in Aqueous Buffer->Incubate Solution Step 3 Compare Peak Areas Compare Peak Areas Analyze T=0 Sample (HPLC)->Compare Peak Areas Analyze Timepoint Samples (HPLC) Analyze Timepoint Samples (HPLC) Incubate Solution->Analyze Timepoint Samples (HPLC) Step 4 Analyze Timepoint Samples (HPLC)->Compare Peak Areas Step 5 Determine Stability Determine Stability Compare Peak Areas->Determine Stability Step 6

Caption: Workflow for assessing this compound stability.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Allergic & Inflammatory Response Ca2->CellularResponse PKC->CellularResponse

Caption: this compound antagonism of H1 receptor pathway.

Technical Support Center: D18024 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and databases do not contain information regarding a compound designated "D18024." Therefore, the following troubleshooting guides and FAQs are based on general principles of cytotoxicity testing and apoptosis assays. Researchers using proprietary compounds labeled this compound should consult their internal documentation for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound-induced cytotoxicity?

A1: Without specific data on this compound, the mechanism of action is unknown. Generally, cytotoxic compounds can induce cell death through various mechanisms, including apoptosis (programmed cell death), necrosis (uncontrolled cell death), or autophagy. Apoptosis is a common mechanism for targeted cancer therapies and is characterized by distinct morphological and biochemical changes, such as cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.[1][2][3][4]

Q2: Which cell lines are recommended for testing the cytotoxicity of a novel compound like this compound?

A2: The choice of cell lines depends on the therapeutic target of the compound. For a new investigational drug, it is common to screen against a panel of cancer cell lines from different tissues of origin to determine the spectrum of activity. For example, if this compound is being investigated as a glioblastoma therapeutic, patient-derived glioblastoma stem cell (GSC) lines would be appropriate.[5] The cytotoxicity can vary significantly depending on the cell line used.[6][7]

Q3: What are the standard assays to measure cytotoxicity?

A3: Several assays can be used to measure cytotoxicity. Common methods include:

  • MTT Assay: Measures metabolic activity, which is proportional to the number of viable cells.[6][7]

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, an indicator of cell death.[6]

  • ATP Assay: Quantifies the amount of ATP present, which correlates with the number of metabolically active cells.[6]

  • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[8]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and mix thoroughly before plating.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Assess the stability of the compound in your culture medium.
Incubation Time Use a consistent incubation time for all experiments. Cytotoxic effects are often time-dependent.[6][7]
Assay Interference The compound may interfere with the assay itself. Run a control with the compound in cell-free medium to check for direct effects on the assay reagents.
Guide 2: Difficulty in Detecting Apoptosis

Problem: You are not observing clear markers of apoptosis (e.g., caspase activation, DNA fragmentation) after treating cells with this compound, despite seeing a decrease in cell viability.

Possible Cause Troubleshooting Step
Alternative Cell Death Pathway This compound may be inducing a non-apoptotic form of cell death, such as necrosis or pyroptosis.[2] Consider using assays that can distinguish between different cell death mechanisms.
Kinetics of Apoptosis The timing of your assay may be off. Apoptotic events occur in a specific sequence. Perform a time-course experiment to identify the optimal time point for detecting caspase activation or DNA fragmentation.
Cell Line Resistance The cell line you are using may be resistant to apoptosis due to mutations in apoptotic pathway proteins (e.g., Bcl-2 overexpression).[9]
Assay Sensitivity The chosen apoptosis assay may not be sensitive enough. Try alternative methods, such as Western blotting for cleaved caspases or a TUNEL assay for DNA fragmentation.[3]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Caspase-3 Activity Assay
  • Cell Treatment: Plate and treat cells with this compound as described in the cytotoxicity protocol. Include a known inducer of apoptosis as a positive control.

  • Cell Lysis: After the treatment period, lyse the cells using a buffer compatible with the caspase assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat_cells Treat Cells with this compound adhere->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation cellular_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis This compound This compound (Hypothesized) This compound->death_receptor ? This compound->cellular_stress ?

References

Technical Support Center: Topic "D18024" Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "D18024" in the context of experimental controls, best practices, troubleshooting, and signaling pathways, no relevant scientific or technical information was found. The identifier "this compound" does not correspond to any publicly available experimental compound, process, or research topic in the life sciences domain.

The search results were either for unrelated industrial equipment with similar model numbers or general biological signaling pathways that have no connection to the term "this compound".

To create the detailed technical support center as requested, a valid and publicly documented topic is required.

Please provide a different topic, such as:

  • A specific, well-characterized small molecule or drug (e.g., Rapamycin, Metformin)

  • A common molecular biology technique (e.g., Western Blotting, PCR, CRISPR-Cas9)

  • A known signaling pathway (e.g., MAPK/ERK pathway, TGF-beta signaling)

Once a valid topic is provided, the requested troubleshooting guides, FAQs, data tables, and diagrams can be generated.

Technical Support Center: Protocol D18024 Refinement for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and resources do not contain a standardized protocol designated as "D18024." The following technical support guide is a template created to assist researchers in developing a robust and reproducible in-house protocol, using the designation "this compound" as a placeholder for a user-defined experimental procedure. This guide is based on a hypothetical cell-based assay to measure drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of Protocol this compound?

A1: Protocol this compound is designed to quantify the cytotoxic effects of novel chemical compounds on a specific cell line (e.g., HeLa, HEK293) by measuring the activity of a constitutively expressed intracellular enzyme released upon cell lysis.

Q2: What is the underlying principle of the assay in Protocol this compound?

A2: The assay principle is based on the measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of lysed cells.

Q3: What are the critical controls required for Protocol this compound?

A3: To ensure the validity of the results, the following controls are mandatory:

  • Untreated Control: Cells incubated with vehicle (e.g., DMSO) alone to measure spontaneous LDH release.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal LDH release.

  • Blank Control: Culture medium without cells to determine the background absorbance.

Troubleshooting Guide

Issue 1: High background signal in the blank control wells.

  • Possible Cause A: Contaminated culture medium. The serum in the culture medium can contain LDH.

    • Solution: Use heat-inactivated serum or a serum-free medium for the assay.

  • Possible Cause B: Phenol (B47542) red interference. Phenol red in the culture medium can interfere with the absorbance reading.

    • Solution: Use a phenol red-free culture medium for the duration of the assay.

Issue 2: High variability between replicate wells.

  • Possible Cause A: Inconsistent cell seeding. Uneven distribution of cells across the plate.

    • Solution: Ensure the cell suspension is homogenous before and during seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.

  • Possible Cause B: Edge effects. Evaporation from the outer wells of the microplate.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or water to minimize evaporation.

  • Possible Cause C: Pipetting errors. Inaccurate or inconsistent volumes of reagents or cell suspension.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.

Issue 3: No significant difference between untreated and positive controls.

  • Possible Cause A: Ineffective positive control. The concentration or incubation time of the positive control (e.g., Triton X-100) is insufficient to induce maximal lysis.

    • Solution: Increase the concentration of the positive control or extend the incubation time.

  • Possible Cause B: Assay reagent failure. The LDH assay reagent may be expired or improperly stored.

    • Solution: Use a fresh batch of the assay reagent and verify its performance with a purified LDH standard.

Detailed Experimental Protocol: this compound

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and resuspend cells in the appropriate culture medium.
  • Count cells and adjust the density to 2 x 10^5 cells/mL.
  • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well flat-bottom plate.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate vehicle.
  • Add 10 µL of the compound dilutions to the respective wells.
  • Add 10 µL of vehicle to the untreated control wells.
  • Add 10 µL of 10% Triton X-100 to the positive control wells.
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. LDH Assay:

  • Centrifuge the plate at 250 x g for 5 minutes.
  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
  • Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
  • Add 50 µL of the reaction mixture to each well containing the supernatant.
  • Incubate at room temperature for 30 minutes, protected from light.
  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.
  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Absorbance_Sample - Absorbance_Untreated) / (Absorbance_Positive - Absorbance_Untreated)

Data Presentation

Table 1: Cytotoxicity of Compound X on HeLa Cells after 48-hour treatment.

Compound X (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Untreated Control0.2150.0120.0%
0.10.2300.0152.1%
10.3500.02118.8%
100.6800.03564.6%
1000.9500.040100.0%
Positive Control0.9500.042100.0%
Blank0.0500.005N/A

Diagrams

G cluster_workflow Experimental Workflow for Protocol this compound A 1. Seed Cells (20,000 cells/well) B 2. Incubate for 24h A->B C 3. Treat with Compound B->C D 4. Incubate for 48h C->D E 5. Centrifuge Plate D->E F 6. Transfer Supernatant E->F G 7. Add LDH Reagent F->G H 8. Incubate for 30 min G->H I 9. Read Absorbance (490 nm) H->I J 10. Analyze Data I->J

Caption: this compound Experimental Workflow

G cluster_pathway Hypothetical Signaling Pathway for Compound X-Induced Cytotoxicity CompoundX Compound X ROS ↑ Reactive Oxygen Species (ROS) CompoundX->ROS Membrane Plasma Membrane Damage LDH_Release LDH Release Membrane->LDH_Release Cell_Lysis Cell Lysis Membrane->Cell_Lysis Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Membrane

Caption: Compound X Cytotoxicity Pathway

Validation & Comparative

In Vitro Profile: A Comparative Analysis of D18024 and Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective in vitro comparison of the phthalazinone derivative D18024 and the well-established second-generation antihistamine, loratadine (B1675096). This document is intended to serve as a resource for understanding their respective mechanisms of action and pharmacological profiles based on available experimental data.

Executive Summary

Direct comparative in vitro studies and quantitative pharmacological data for the phthalazinone derivative this compound are not extensively available in the public domain. This compound is identified as a compound with potential anti-allergic and antihistaminic effects. In contrast, loratadine is a widely studied histamine (B1213489) H1 receptor antagonist with a well-characterized in vitro profile. This guide presents a detailed overview of the available in vitro data for loratadine, including its receptor binding affinity and its effects on mast cell degranulation, alongside the general characteristics of phthalazinone-based antihistamines.

Introduction to this compound and Loratadine

This compound is a phthalazinone derivative noted for its potential anti-allergic and antihistaminic properties. Phthalazinone-based compounds have been investigated as a class of potent histamine H1 receptor antagonists.

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonistic activity. It is a second-generation antihistamine, meaning it is designed to have a reduced sedative effect compared to first-generation antihistamines.

Comparative In Vitro Data

Due to the limited availability of public data for this compound, a direct quantitative comparison is not feasible at this time. The following tables summarize the in vitro pharmacological data for loratadine.

Histamine H1 Receptor Binding Affinity of Loratadine

The binding affinity of loratadine to the histamine H1 receptor has been determined through radioligand binding assays.

CompoundReceptorRadioligandKᵢ (nM)Source
LoratadineHistamine H1[³H]mepyramine~0.61 µM (234 ng/ml)[1]
DesloratadineHistamine H1Not Specified> Cetirizine > Loratadine[2]

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. Desloratadine, the active metabolite of loratadine, exhibits a higher binding affinity for the H1 receptor than loratadine itself[2].

Inhibition of Histamine Release by Loratadine

Loratadine has been shown to inhibit the release of histamine from human basophils in vitro.

StimulusIC₅₀ (µM)Source
anti-IgE30[3]
FMLP29[3]
Ca²⁺ ionophore A2318724[3]

IC₅₀ (Half maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process. These results suggest that loratadine, in addition to its H1 receptor blocking activity, can modulate the release of histamine from immune cells[3].

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the concentration of a test compound required to displace a radiolabeled ligand from the H1 receptor, thereby determining its inhibitory constant (Kᵢ).

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells that stably express the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Objective: To measure the inhibitory effect of a test compound on the degranulation of mast cells, often by quantifying the release of β-hexosaminidase, a marker for degranulation.

General Protocol:

  • Cell Culture: A suitable mast cell line, such as the rat basophilic leukemia cell line (RBL-2H3), is cultured and sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Stimulation: The sensitized cells are then treated with the test compound at various concentrations before being stimulated with the antigen, DNP-human serum albumin (HSA), to induce degranulation.

  • Quantification of β-hexosaminidase Release: The cell supernatant is collected, and the activity of the released β-hexosaminidase is measured using a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Data Analysis: The percentage of inhibition of β-hexosaminidase release by the test compound is calculated relative to the release from untreated, stimulated cells. The IC₅₀ value is then determined.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Histamine H1 Receptor Binding Assay Workflow A Prepare Membranes from H1R-expressing Cells B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

G cluster_1 Mast Cell Degranulation Assay Workflow F Sensitize Mast Cells with IgE G Pre-incubate with Test Compound F->G H Stimulate with Antigen (e.g., DNP-HSA) G->H I Measure β-hexosaminidase Release H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for an in vitro mast cell degranulation assay.

G cluster_2 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 Loratadine Loratadine (Antagonist) Loratadine->H1R PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Simplified signaling cascade of the histamine H1 receptor.

Conclusion

While a direct in vitro comparison between this compound and loratadine is currently limited by the lack of publicly available data for this compound, this guide provides a comprehensive overview of the well-established in vitro pharmacological profile of loratadine. The presented data on loratadine's histamine H1 receptor binding affinity and its inhibitory effects on mast cell degranulation, along with detailed experimental protocols and visual workflows, offer a valuable resource for researchers in the field of antihistamine drug discovery and development. Further studies are required to elucidate the specific in vitro characteristics of this compound to enable a direct and quantitative comparison with existing antihistamines like loratadine.

References

Comparative Analysis of D18024 and Other H1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of allergy and inflammation research, the development of novel H1 receptor antagonists remains a critical area of focus. This guide provides a comparative overview of the hypothetical compound D18024 against established first and second-generation H1 antagonists, namely Diphenhydramine, Loratadine, Cetirizine, and Fexofenadine. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data and detailed methodologies to facilitate informed comparison and guide future research directions.

Introduction to H1 Antagonists

Histamine (B1213489) H1 receptor antagonists are a class of drugs that competitively inhibit the action of histamine at the H1 receptor. They are broadly categorized into two generations. First-generation antagonists, such as Diphenhydramine, are known for their sedative effects due to their ability to cross the blood-brain barrier. Second-generation antagonists, including Loratadine, Cetirizine, and Fexofenadine, were developed to be more selective for peripheral H1 receptors, thereby reducing central nervous system side effects. The hypothetical this compound is conceptualized as a next-generation antagonist with potentially improved efficacy and safety profiles.

Quantitative Comparison of H1 Antagonists

To provide a clear and objective comparison, the following tables summarize key performance indicators for this compound and the selected H1 antagonists. Data for this compound is presented as a target profile, while data for the comparator drugs are compiled from publicly available experimental results.

Table 1: H1 Receptor Binding Affinity

This table presents the inhibitory constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the H1 receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

CompoundH1 Receptor Binding Affinity (Ki, nM)Reference
This compound (Target) < 1 -
Diphenhydramine1.3 - 15[1][2]
Loratadine16 - 138[3]
Cetirizine6[4][5]
Fexofenadine10 - 175[3]
Table 2: In Vitro Functional Antagonism

This table displays the half-maximal inhibitory concentration (IC50) values from a histamine-induced calcium release assay in cells expressing the H1 receptor. A lower IC50 value indicates greater potency in blocking the cellular response to histamine.

CompoundInhibition of Histamine-Induced Calcium Release (IC50, nM)Reference
This compound (Target) < 5 -
Diphenhydramine~25[6]
Loratadine~100[6]
Cetirizine~10[1]
Fexofenadine~30[3]
Table 3: In Vivo Efficacy in a Guinea Pig Model

This table shows the median effective dose (ED50) for the inhibition of histamine-induced bronchoconstriction in guinea pigs, a common in vivo model for assessing H1 antagonist efficacy. A lower ED50 value signifies greater in vivo potency.

CompoundInhibition of Histamine-Induced Bronchoconstriction (ED50, mg/kg, p.o.)Reference
This compound (Target) < 0.1 -
Diphenhydramine2.5[7]
Loratadine1.0[8]
Cetirizine0.5
Fexofenadine5.0

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of future studies.

H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Pyrilamine (a well-characterized H1 antagonist).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]-Pyrilamine and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., Mepyramine).

    • Incubation is carried out at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Histamine-Induced Calcium Release Assay

Objective: To measure the functional antagonistic potency (IC50) of a test compound in blocking histamine-induced intracellular calcium mobilization.

Methodology:

  • Cell Line: A cell line stably expressing the human H1 receptor and a G-protein that couples to phospholipase C (e.g., CHO-K1 or HEK293).

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • Cells are loaded with the calcium indicator dye for 60 minutes at 37°C.

    • The cells are washed to remove excess dye.

    • Varying concentrations of the test compound are added to the wells and incubated for 15-30 minutes.

    • Histamine is then added to stimulate the H1 receptor, and the resulting change in fluorescence (indicating an increase in intracellular calcium) is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that produces a 50% inhibition of the maximal response induced by histamine.

In Vivo Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the in vivo efficacy (ED50) of an H1 antagonist in preventing histamine-induced bronchoconstriction.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle is administered orally (p.o.) at various doses.

    • After a set pre-treatment time (e.g., 1 hour), the animals are challenged with an aerosolized solution of histamine.

    • The onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is recorded.

  • Data Analysis: The protective effect of the antagonist is measured as the percentage of animals at each dose that do not exhibit pre-convulsive dyspnea within a specified time frame. The ED50, the dose that protects 50% of the animals, is then calculated using probit analysis.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the underlying mechanisms and experimental processes, the following diagrams are provided.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety Binding_Assay H1 Receptor Binding Assay (Ki) Functional_Assay Calcium Release Assay (IC50) Binding_Assay->Functional_Assay Lead Compounds Efficacy_Model Guinea Pig Bronchoconstriction (ED50) Functional_Assay->Efficacy_Model Promising Hits Safety_Pharmacology Safety & PK/PD Studies Efficacy_Model->Safety_Pharmacology Candidate Selection Clinical_Trials Clinical Trials Safety_Pharmacology->Clinical_Trials Preclinical Candidate

Caption: General Experimental Workflow for H1 Antagonist Drug Discovery.

References

In Vivo Efficacy of CDK4/6 Inhibitors: A Comparative Analysis of Palbociclib and Ribociclib in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two prominent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, Palbociclib and Ribociclib. This analysis is based on available preclinical data and aims to assist in the evaluation of these compounds for further investigation and development.

The dysregulation of the cell cycle is a fundamental characteristic of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 to S phase transition of the cell cycle. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib and Ribociclib are orally administered small molecule inhibitors that selectively target CDK4 and CDK6, thereby restoring cell cycle control and inhibiting tumor growth.

Comparative In Vivo Efficacy

Preclinical studies in xenograft models of human breast cancer have demonstrated the in vivo anti-tumor activity of both Palbociclib and Ribociclib. While direct head-to-head studies with identical experimental conditions are limited in the public domain, the available data provides valuable insights into their individual efficacy.

DrugCancer ModelDosageRoute of AdministrationTumor Growth InhibitionReference
Palbociclib MCF-7 (ER+) Xenograft50 mg/kgOral, once daily7.0%[1]
Ribociclib MDA-MB-231 (TNBC) Xenograft200 mg/kgOral, once dailySignificant tumor growth restraint[2]

Note: The data presented above is from separate studies with different breast cancer subtypes and dosing regimens, which precludes a direct, quantitative comparison of potency. The Palbociclib study used an estrogen receptor-positive (ER+) cell line, a common model for CDK4/6 inhibitor evaluation, while the Ribociclib study utilized a triple-negative breast cancer (TNBC) model.

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

Palbociclib and Ribociclib share a common mechanism of action by inhibiting the kinase activity of both CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][3][4][5][6]

CDK4_6_Pathway cluster_0 cluster_2 Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibition G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Transcription Inhibitors Palbociclib / Ribociclib Inhibitors->CDK46

Figure 1. Simplified signaling pathway of CDK4/6 inhibition by Palbociclib and Ribociclib.

Experimental Protocols

The following are generalized experimental protocols based on the referenced in vivo studies. Specific details may vary between individual experiments.

Palbociclib in MCF-7 Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., SCID mice).[1]

  • Cell Line: MCF-7 human breast cancer cells (estrogen receptor-positive).[1]

  • Tumor Implantation: Subcutaneous injection of MCF-7 cells into the flank of the mice.[1]

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Palbociclib is administered orally at a dose of 50 mg/kg once daily.[1]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.[1]

Ribociclib in MDA-MB-231 Xenograft Model
  • Animal Model: Male nude mice (4-6 weeks old).[2]

  • Cell Line: MDA-MB-231 human breast cancer cells (triple-negative).[2]

  • Tumor Implantation: 5 x 10^6 cells suspended in PBS are subcutaneously injected into the mice.[2]

  • Treatment Regimen: When tumors reach a volume of 100-200 mm³, mice are randomized. Ribociclib (LEE011) is administered orally at a dose of 200 mg/kg in 0.5% methylcellulose (B11928114) once daily for 18 days.[2]

  • Efficacy Evaluation: Tumor dimensions and body weight are monitored for 3 weeks. The reduction in tumor volume and weight in the treated group is compared to the vehicle control group.[2]

Summary and Future Directions

Future preclinical research should focus on direct head-to-head comparisons of these and other CDK4/6 inhibitors in a variety of breast cancer models, including patient-derived xenografts (PDXs), to better understand their comparative efficacy and to identify potential biomarkers of response and resistance. Such studies will be crucial for optimizing their clinical use and for the development of next-generation cell cycle inhibitors.

References

A Comparative Analysis of D18024 (Flezelastine Hydrochloride) and Cetirizine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the experimental antihistamine D18024, also known as flezelastine (B143120) hydrochloride, and the well-established second-generation antihistamine, cetirizine (B192768). The information is tailored for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, available performance data, and the experimental protocols relevant to their evaluation.

Executive Summary

This compound (Flezelastine Hydrochloride) is a phthalazinone derivative with demonstrated antiallergic and antihistaminic properties. It functions as a competitive antagonist of the histamine (B1213489) H1 receptor. While direct comparative clinical trial data with cetirizine is not publicly available, preclinical models suggest its efficacy is comparable to that of second-generation antihistamines.

Cetirizine is a potent and highly selective second-generation histamine H1 receptor antagonist. It is the carboxylated metabolite of hydroxyzine (B1673990) and is widely used for the treatment of allergic rhinitis and chronic urticaria. Its efficacy and safety profile are well-documented through extensive preclinical and clinical research.

This guide will delve into the specifics of their pharmacological profiles, supported by available data, and outline key experimental methodologies for their assessment.

Comparative Pharmacodynamics and Efficacy

While direct head-to-head clinical studies are not available, a comparison can be drawn from their pharmacological characteristics and data from preclinical studies.

Table 1: Comparison of Pharmacodynamic and Efficacy Parameters

ParameterThis compound (Flezelastine Hydrochloride)Cetirizine
Mechanism of Action Competitive histamine H1 receptor antagonistSelective histamine H1 receptor antagonist
Receptor Binding Affinity (Ki) Data not publicly available~6 nM for H1 receptor[1]
IC50 (Histamine Inhibition) UnpublishedData varies by assay
In Vivo Efficacy Efficacy in preclinical models is reported to be comparable to second-generation antihistamines. More potent than azelastine (B1213491) in reversing multidrug resistance.Well-established efficacy in animal models of allergy and in clinical trials for allergic rhinitis and urticaria.
Anti-inflammatory Properties Downregulates NF-κB and STAT3 pathways in the context of COVID-19 immunoregulation.Exhibits anti-inflammatory effects independent of H1 receptor antagonism, including inhibition of eosinophil chemotaxis.[1]
Clinical Use InvestigationalWidely approved for allergic rhinitis and urticaria.[1][2][3][4][5][6]

Pharmacokinetic Profile

Table 2: Comparison of Pharmacokinetic Properties

ParameterThis compound (Flezelastine Hydrochloride)Cetirizine
Absorption Information not availableRapidly and well-absorbed (>70% bioavailability).[1]
Protein Binding Information not available88-96%[1]
Metabolism Extensive hepatic metabolism via CYP3A4 in rodent models.Minimal metabolism.[1]
Elimination Half-life 4-6 hours in rodent models.Mean of 8.3 hours in adults.[1]
Excretion Primarily in bile in rodent models.Primarily via urine (70-85%).[1]

Signaling Pathways

Both this compound and cetirizine exert their primary antihistaminic effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Histamine H1 Receptor Signaling Pathway (Blocked by this compound and Cetirizine)

Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the symptoms of an allergic reaction. Both this compound and cetirizine, as H1 antagonists, prevent this cascade.

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability, nerve stimulation) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms This compound This compound This compound->H1R Blocks Cetirizine Cetirizine Cetirizine->H1R Blocks

Histamine H1 receptor signaling pathway and points of inhibition.
Involvement of NF-κB and STAT3 Signaling

While the primary mechanism is H1 receptor antagonism, both compounds have been noted to influence other inflammatory pathways.

Inflammatory_Signaling cluster_cetirizine Cetirizine cluster_this compound This compound Cetirizine Cetirizine Eosinophil_Chemotaxis Eosinophil Chemotaxis Cetirizine->Eosinophil_Chemotaxis Inhibits Inflammation Allergic Inflammation Eosinophil_Chemotaxis->Inflammation This compound This compound NFkB_STAT3 NF-κB and STAT3 Pathways This compound->NFkB_STAT3 Downregulates NFkB_STAT3->Inflammation

Modulation of inflammatory pathways by this compound and Cetirizine.

Key Experimental Protocols

Detailed protocols for specific studies on this compound are not widely published. However, standard methodologies used for evaluating antihistamines would be applicable.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the H1 receptor.

Receptor_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing H1 receptors start->prep_membranes incubate Incubate membranes with radiolabeled ligand (e.g., [3H]mepyramine) and varying concentrations of test compound (this compound or Cetirizine) prep_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Workflow for a competitive H1 receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor to isolate cell membranes.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and a range of concentrations of the unlabeled test compound (this compound or cetirizine).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against histamine-induced airway obstruction.[7][8][9][10][11]

Methodology:

  • Animal Preparation: Anesthetize guinea pigs and surgically prepare them for the measurement of bronchoconstriction (e.g., by measuring changes in intratracheal pressure or lung resistance).

  • Drug Administration: Administer the test compound (this compound or cetirizine) or vehicle via the desired route (e.g., oral, intravenous).

  • Histamine Challenge: After a set period, challenge the animals with an intravenous or aerosolized dose of histamine to induce bronchoconstriction.

  • Measurement: Record the changes in respiratory parameters to quantify the degree of bronchoconstriction.

  • Data Analysis: Compare the histamine-induced bronchoconstriction in the drug-treated group to the vehicle-treated group to determine the protective effect of the compound.

Wheal and Flare Inhibition Assay

This human skin test evaluates the in vivo antihistaminic activity of a drug.[12][13][14][15][16]

Methodology:

  • Subject Enrollment: Recruit healthy volunteers or subjects with a history of allergies.

  • Baseline Measurement: Induce a wheal and flare response by intradermal injection or skin prick with histamine at baseline.

  • Drug Administration: Administer a single dose of the test compound (this compound or cetirizine) or placebo.

  • Post-Dose Measurements: At various time points after drug administration, re-challenge the skin with histamine at a different site and measure the size of the resulting wheal and flare.

  • Data Analysis: Calculate the percentage of inhibition of the wheal and flare areas at each time point compared to baseline and placebo.

Conclusion

This compound (flezelastine hydrochloride) and cetirizine are both antagonists of the histamine H1 receptor, with cetirizine being a well-characterized and widely used therapeutic. While preclinical evidence suggests this compound has comparable efficacy to second-generation antihistamines, a definitive comparative assessment is hampered by the lack of publicly available, direct, quantitative data. Further research, including head-to-head preclinical and clinical studies, would be necessary to fully elucidate the comparative therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for conducting such a comparative evaluation.

References

Unveiling the Receptor Selectivity Profile of D18024: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of D18024 with other receptors. This compound, a known dopamine (B1211576) D4 receptor antagonist, belongs to the arylpiperazine class of compounds. Understanding its selectivity is crucial for predicting its potential therapeutic applications and off-target effects. This document summarizes the available binding affinity data, outlines detailed experimental protocols for assessing receptor cross-reactivity, and presents key signaling pathways and experimental workflows through standardized diagrams.

Comparative Analysis of Receptor Binding Affinity

Compound ClassReceptor SubtypeBinding Affinity (Ki in nM)Selectivity vs. D4Reference
Arylpiperazine AnalogsDopamine D293.3 - 112Varies[1]
Dopamine D30.6 - 2.0Varies[1][2]
Dopamine D4>100-fold selectivity for D3 over D4 in some analogsHigh[3]

Note: This table presents data for compounds structurally related to this compound to provide a likely cross-reactivity profile. Specific Ki values for this compound are not currently available in the cited literature.

The data on analogous compounds suggest that ligands of this class can achieve high affinity and selectivity for the dopamine D3 receptor, with varying degrees of affinity for the D2 and D4 subtypes. For instance, some analogs have demonstrated over 100-fold selectivity for the D3 receptor over both D2 and D4 receptors.[3] This highlights the potential for significant cross-reactivity of this compound with other dopamine receptor subtypes, particularly D2 and D3.

Experimental Protocols

To determine the precise cross-reactivity profile of this compound, standardized radioligand binding assays and functional assays are essential.

Radioligand Binding Assay for Receptor Cross-Reactivity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for various receptors.

1. Materials:

  • Cell Membranes: A panel of cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D1, D2, D3, D5; serotonin (B10506) subtypes; adrenergic subtypes).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-Spiperone for D2-like receptors).

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known saturating ligand for the target receptor (e.g., unlabeled haloperidol (B65202) for D2-like receptors).

  • Assay Buffer: Typically a Tris-HCl based buffer containing relevant ions (e.g., MgCl₂, NaCl, KCl, CaCl₂).

  • Glass Fiber Filters and a Filtration Apparatus .

  • Liquid Scintillation Counter and Scintillation Cocktail .

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of this compound to block agonist-induced inhibition of cyclic AMP (cAMP) production, a common downstream signaling pathway for D2-like dopamine receptors.

1. Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D4 receptor (or other Gi-coupled receptors).

  • Agonist: A known agonist for the receptor (e.g., dopamine).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Test Compound: this compound at various concentrations.

  • cAMP Detection Kit: A commercial kit based on methods like HTRF, ELISA, or AlphaScreen.

2. Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to reach an appropriate confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a short period.

  • Stimulation: Add a mixture of forskolin and a fixed concentration of the agonist (typically its EC80) to the wells.

  • Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

3. Data Analysis:

  • Plot the cAMP levels against the log concentration of this compound.

  • Fit the data to a dose-response curve to calculate the IC50 value, which represents the potency of this compound as an antagonist in this functional assay.

Visualizing Key Processes

To further elucidate the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Receptor Membranes & Radioligand Solution incubate Incubate: Membranes + Radioligand + this compound (or control) prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.

G cluster_1 Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates This compound This compound This compound->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response cAMP->Response Mediates

Caption: Antagonism of D4 Receptor Signaling.

Conclusion

While specific cross-reactivity data for this compound is limited in publicly accessible literature, the analysis of structurally related compounds suggests a potential for interaction with other dopamine receptors, particularly D2 and D3. To definitively characterize the selectivity profile of this compound, rigorous experimental evaluation using the outlined radioligand binding and functional assays against a broad panel of receptors is imperative. This will enable a comprehensive understanding of its pharmacological properties and guide further drug development efforts.

References

Benchmarking D18024: A Comparative Analysis Against Novel Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound D18024 against a panel of novel, second-generation antihistamines. While specific experimental data on this compound, a phthalazinone derivative with purported anti-allergic and antihistaminic effects, is not publicly available, this document serves as a benchmarking framework.[1] It outlines the key performance indicators and experimental protocols necessary to evaluate its potential efficacy and selectivity in comparison to established therapies such as Bilastine, Fexofenadine, and Levocetirizine.

Quantitative Performance Comparison

A critical aspect of antihistamine development is the characterization of a compound's binding affinity to the histamine (B1213489) H1 receptor. High affinity, demonstrated by a low inhibition constant (Ki), is a primary indicator of potency. The following table summarizes the reported H1 receptor binding affinities for several novel antihistamines. The corresponding data for this compound would be required for a direct comparison.

CompoundH1 Receptor Binding Affinity (Ki)Selectivity Profile
This compound Data not availableData not available
Bilastine ~64 nM (human recombinant)[2]High selectivity for H1 over other amine receptors.[3]
Fexofenadine ~10 nMSelective for H1 receptors with no reported anticholinergic, antidopaminergic, or adrenergic blocking activity.
Levocetirizine ~3 nM[4][5]Highly selective for the H1 receptor.[4]

Experimental Protocols

To generate the comparative data presented above, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to characterize antihistamine candidates.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Test compounds: this compound and reference novel antihistamines.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • A constant concentration of [³H]-mepyramine is incubated with the H1 receptor-containing cell membranes.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • The mixture is incubated to reach equilibrium.

  • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

  • The radioactivity trapped on the filters, representing the amount of bound [³H]-mepyramine, is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (Calcium Flux)

Objective: To assess the functional potency of a test compound in inhibiting histamine-induced intracellular signaling.

Materials:

  • HEK293 or other suitable cells stably expressing the human H1 receptor.

  • Histamine.

  • Test compounds: this compound and reference novel antihistamines.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • A fluorescence plate reader.

Procedure:

  • Cells are seeded in a microplate and loaded with a calcium-sensitive dye.

  • The cells are pre-incubated with varying concentrations of the test compound or vehicle.

  • Histamine is added to stimulate the H1 receptor, which leads to an increase in intracellular calcium concentration.

  • The change in fluorescence, corresponding to the change in intracellular calcium levels, is measured using a fluorescence plate reader.

  • The ability of the test compound to inhibit the histamine-induced calcium flux is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Visualization

To understand the mechanism of action of antihistamines, it is crucial to visualize the signaling pathway they modulate and the workflow of their evaluation.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine (e.g., this compound) Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Histamine H1 Receptor Signaling Pathway and Point of Antihistamine Intervention.

Experimental_Workflow start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assay (Determine Ki for H1R) start->binding_assay functional_assay Functional Antagonism Assay (Determine IC50) start->functional_assay selectivity_panel Selectivity Screening (Binding to other receptors) binding_assay->selectivity_panel in_vivo In Vivo Models (e.g., Histamine-induced wheal and flare) functional_assay->in_vivo data_analysis Data Analysis and Comparison selectivity_panel->data_analysis in_vivo->data_analysis conclusion Conclusion: Efficacy & Selectivity Profile data_analysis->conclusion

General Experimental Workflow for Benchmarking a Novel Antihistamine.

References

D18024 and Fexofenadine: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of allergy therapeutics, the development of selective histamine (B1213489) H1 receptor antagonists remains a cornerstone of research and development. This guide provides a detailed head-to-head comparison of D18024, also known as Flezelastine, and the widely-used second-generation antihistamine, fexofenadine (B15129). The comparison focuses on their pharmacological profiles, supported by available experimental data, to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Fexofenadine is a well-established second-generation antihistamine, the major active metabolite of terfenadine. It is widely used for the symptomatic relief of seasonal allergic rhinitis and chronic idiopathic urticaria. Its key characteristic is its high selectivity for peripheral H1 receptors and its non-sedating nature due to limited penetration of the blood-brain barrier.

This compound (Flezelastine) is a phthalazinone derivative identified as a competitive histamine H1 receptor antagonist with antiallergic properties. While preclinical information suggests its potential as an antihistamine, publicly available clinical data and direct comparative studies with other antihistamines are limited.

Mechanism of Action: Targeting the Histamine H1 Receptor

Both fexofenadine and this compound exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events that lead to allergy symptoms such as sneezing, itching, and swelling. By binding to the H1 receptor, these antagonists stabilize the inactive conformation of the receptor, preventing histamine from binding and activating it. This blockade of histamine signaling alleviates the symptoms of allergic reactions.

Below is a diagram illustrating the histamine H1 receptor signaling pathway and the point of intervention for H1 receptor antagonists like fexofenadine and this compound.

Histamine H1 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds to H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Antihistamine Fexofenadine / this compound (Antagonist) Antihistamine->H1R_inactive Binds & Stabilizes

Figure 1: Histamine H1 Receptor Signaling Pathway and Antagonist Intervention.

Head-to-Head Comparison: Quantitative Data

A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following tables summarize the known pharmacological and clinical data for both compounds.

Table 1: Pharmacological Profile
ParameterThis compound (Flezelastine)Fexofenadine
Drug Class Phthalazinone derivative, Histamine H1 receptor antagonistSecond-generation piperidine (B6355638) derivative, Histamine H1 receptor antagonist
Mechanism of Action Competitive H1 receptor antagonistSelective peripheral H1 receptor inverse agonist
H1 Receptor Binding Affinity (Ki) Data not publicly available~10 nM[1]
Table 2: Pharmacokinetic Profile (Human Data)
ParameterThis compound (Flezelastine)Fexofenadine
Bioavailability Data not publicly available33%
Time to Peak Plasma Concentration (Tmax) Data not publicly available1-3 hours
Plasma Protein Binding Data not publicly available60-70%
Metabolism Data not publicly availableMinimal (<5%)
Elimination Half-life Data not publicly available11-15 hours
Excretion Data not publicly availablePrimarily feces (80%) and urine (11%) as unchanged drug
Table 3: Clinical Efficacy in Allergic Rhinitis (Adults)
ParameterThis compound (Flezelastine)Fexofenadine (120-180 mg once daily)
Symptom Reduction No clinical trial data availableSignificant reduction in Total Symptom Score (TSS) compared to placebo.[2][3]
Onset of Action Data not publicly availableWithin 1-2 hours.[4]
Table 4: Clinical Efficacy in Chronic Idiopathic Urticaria (Adults)
ParameterThis compound (Flezelastine)Fexofenadine (60 mg twice daily or 180 mg once daily)
Wheal and Flare Reduction No clinical trial data availableSignificant reduction in the number of wheals and severity of pruritus compared to placebo.[5][6][7]
Symptom Improvement No clinical trial data availableSignificant improvement in pruritus and overall symptoms.[5][6][7]
Table 5: Safety and Tolerability Profile
ParameterThis compound (Flezelastine)Fexofenadine
Sedation Data not publicly availableNon-sedating at recommended doses; does not cross the blood-brain barrier to a significant extent.
Common Adverse Events Data not publicly availableHeadache, back pain, dizziness, nausea. Incidence similar to placebo.
Cardiotoxicity Data not publicly availableNo clinically significant effects on QTc interval.

Experimental Protocols

Detailed experimental protocols for direct comparison of this compound and fexofenadine are not available due to the lack of published studies on this compound. However, the following are standard methodologies used in the preclinical and clinical evaluation of H1 antihistamines like fexofenadine.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the histamine H1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of the test compound for the H1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., CHO or HEK293 cells).

    • Radioligand Binding: A radiolabeled H1 antagonist (e.g., [³H]pyrilamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., fexofenadine or this compound).

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression Assay

This in vivo human assay assesses the antihistaminic activity of a drug.

  • Objective: To evaluate the ability of a test compound to inhibit the cutaneous allergic reaction induced by histamine.

  • Methodology:

    • Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of histamine on the forearm of healthy volunteers. The areas of the wheal and flare are measured.

    • Drug Administration: Subjects are administered a single dose of the test compound (e.g., fexofenadine or this compound) or placebo.

    • Post-Dose Challenge: At various time points after drug administration, histamine challenges are repeated, and the resulting wheal and flare areas are measured.

    • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline is calculated to determine the onset and duration of action of the drug.

The following diagram illustrates a general experimental workflow for the evaluation of a novel antihistamine.

Antihistamine Evaluation Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development Discovery Compound Discovery (e.g., this compound) In_Vitro In Vitro Studies Discovery->In_Vitro In_Vivo In Vivo Animal Models Discovery->In_Vivo Receptor_Binding H1 Receptor Binding Assay (Determine Ki) In_Vitro->Receptor_Binding Receptor_Binding->In_Vivo Allergy_Models Models of Allergic Rhinitis/Urticaria (Assess Efficacy) In_Vivo->Allergy_Models PK_Animal Pharmacokinetics in Animals In_Vivo->PK_Animal Phase_I Phase I Trials (Safety & Pharmacokinetics in Humans) Allergy_Models->Phase_I PK_Animal->Phase_I Phase_II Phase II Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Wheal_Flare Histamine-Induced Wheal & Flare Assay Phase_II->Wheal_Flare Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Figure 2: General Experimental Workflow for Antihistamine Evaluation.

Summary and Conclusion

Fexofenadine is a well-characterized second-generation antihistamine with a proven efficacy and safety profile for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its selective peripheral H1 receptor antagonism and lack of sedative effects make it a first-line therapeutic option.

This compound (Flezelastine) is a phthalazinone derivative that has been identified as a competitive H1 receptor antagonist. However, there is a significant lack of publicly available, peer-reviewed data on its pharmacology, pharmacokinetics, efficacy, and safety, particularly from human studies. Without this crucial information, a direct and comprehensive head-to-head comparison with fexofenadine is not possible at this time.

For researchers and drug development professionals, fexofenadine serves as a well-defined benchmark for the development of new antihistamines. Future research on this compound would need to establish its potency, selectivity, efficacy in relevant disease models, and pharmacokinetic and safety profiles through rigorous preclinical and clinical studies to determine its potential therapeutic value in comparison to established agents like fexofenadine.

References

Unraveling D18024: A Guide to Confirming Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established experimental methods to confirm the cellular target engagement of D18024, a novel investigational compound. We present detailed protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most suitable assays for their specific needs.

The following sections detail various techniques to measure the direct interaction of this compound with its putative target protein within a cellular context. Each method is presented with its underlying principles, experimental workflow, and a summary of hypothetical comparative data to guide assay selection.

Table 1: Comparison of Target Engagement Assays for this compound

Assay MethodPrincipleThroughputCellular ContextRequired ReagentsKey Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Low to MediumIntact or lysed cellsSpecific antibody for Western BlotChange in protein melting temperature (Tm)
NanoBRET™ Target Engagement Assay Competitive binding of this compound displaces a tracer from a NanoLuc®-tagged target protein, disrupting BRET.HighLive cellsNanoLuc® fusion protein, fluorescent tracerDecrease in BRET signal
Fluorescence Recovery After Photobleaching (FRAP) Ligand binding alters the diffusion kinetics of a fluorescently-tagged target protein.LowLive cellsFluorescently-tagged target proteinChange in fluorescence recovery rate
Immunoprecipitation-Western Blot (IP-WB) This compound is chemically modified with a tag (e.g., biotin) to pull down its target protein.LowLysed cellsTagged this compound, specific antibodyDetection of target protein bound to tagged this compound

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor target engagement in a native cellular environment. The principle is based on the observation that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol:
  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein remaining using Western Blot analysis or other protein quantification methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

Visualizing the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Cells in Culture treat Treat with this compound or Vehicle start->treat heat Heat at Temp Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge wb Western Blot of Soluble Fraction centrifuge->wb plot Generate Melting Curve (Tm Shift Analysis) wb->plot

CETSA experimental workflow diagram.

II. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can be performed in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). Unlabeled compounds like this compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

Experimental Protocol:
  • Cell Preparation: Genetically engineer cells to express the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells in a multi-well plate and add the fluorescent tracer at a fixed concentration.

  • Compound Addition: Add this compound across a range of concentrations.

  • Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.

Visualizing the NanoBRET™ Principle:

NanoBRET_Principle cluster_bound Tracer Bound (High BRET) cluster_displaced This compound Displaces Tracer (Low BRET) Target_NanoLuc Target-NanoLuc Tracer Tracer Target_NanoLuc->Tracer BRET Target_NanoLuc2 Target-NanoLuc This compound This compound Target_NanoLuc2->this compound

Principle of NanoBRET™ target engagement.

III. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study protein dynamics in living cells. By measuring the diffusion rate of a fluorescently-tagged target protein, one can infer changes in its binding state. The binding of a ligand like this compound to its target can alter the protein's mobility, which is reflected in the rate of fluorescence recovery after a portion of the fluorescently-tagged proteins are photobleached.

Experimental Protocol:
  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to a fluorescent protein (e.g., GFP).

  • Cell Imaging: Image the cells using a confocal microscope.

  • Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal in a defined region of interest (ROI).

  • Image Acquisition: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached proteins diffuse into it.

  • Compound Treatment and Repeat: Treat the cells with this compound and repeat the FRAP experiment.

  • Data Analysis: Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery (t½). A change in these parameters upon this compound treatment suggests target engagement.

Visualizing the FRAP Workflow:

FRAP_Workflow start Cells expressing GFP-Target Protein pre_bleach Pre-bleach Image start->pre_bleach bleach Photobleach ROI pre_bleach->bleach post_bleach Post-bleach Image Series bleach->post_bleach recovery Fluorescence Recovery post_bleach->recovery analysis Analyze Recovery Curve (Mobile Fraction, t½) recovery->analysis

FRAP experimental workflow diagram.

IV. Immunoprecipitation-Western Blot (IP-WB)

This biochemical approach provides a more direct, albeit less quantitative in-cell, assessment of target binding. It requires a modified version of this compound that incorporates a tag, such as biotin, for affinity purification. This "bait" molecule is used to pull down its "prey" (the target protein) from cell lysates.

Experimental Protocol:
  • Cell Treatment: Incubate cells with biotinylated this compound.

  • Cell Lysis: Prepare cell lysates under conditions that preserve protein-protein and protein-ligand interactions.

  • Immunoprecipitation: Add streptavidin-coated beads to the lysate to capture the biotinylated this compound along with its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate for the presence of the target protein by Western Blot using a specific antibody.

Visualizing the IP-WB Logic:

IP_WB_Logic cluster_components Components cluster_interaction Interaction & Pull-down Biotin_this compound Biotin-D18024 Biotin_D18024_bound Biotin-D18024 Target Target Protein Target_bound Target Protein Streptavidin_Bead Streptavidin Bead Streptavidin_Bead_bound Streptavidin Bead Biotin_D18024_bound->Target_bound Binds Streptavidin_Bead_bound->Biotin_D18024_bound Captures

Logical relationship in IP-WB pull-down.

Conclusion

The choice of assay for confirming this compound target engagement depends on various factors, including the availability of specific reagents, the required throughput, and the desired cellular context. CETSA offers a label-free approach in a native-like environment, while NanoBRET™ provides a high-throughput solution for live-cell screening. FRAP gives dynamic information on target mobility, and IP-WB serves as a direct biochemical confirmation of the interaction. By understanding the principles and protocols of these methods, researchers can effectively validate the cellular target engagement of this compound and advance their drug discovery efforts.

Replicating published data on D18024

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on "D18024" has yielded no specific results. This suggests that "this compound" may be an internal product code, a novel compound not yet described in published literature, or an incorrect identifier.

To proceed with your request for a comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, further details about this compound are required. Specifically, providing information on the following would be beneficial:

  • Compound Class or Target: Knowing the general type of molecule (e.g., kinase inhibitor, receptor agonist, etc.) or its biological target would allow for a more targeted and effective search for relevant data and pathways.

  • Alternative Names or Identifiers: If this compound is known by other names or codes, this information could unlock access to published studies.

  • Supplier or Manufacturer: The origin of the product could lead to technical data sheets or other documentation containing the necessary information.

Without this essential context, it is not possible to generate the requested content. We are committed to providing accurate and data-supported information. Once more specific details about this compound are available, we will be able to generate the comprehensive comparison guide you have outlined.

Current Standard of Care in Allergic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between D18024 and the current standard of care in allergy models is not possible at this time, as there is no publicly available information on a compound designated "this compound." This may be an internal development code for a therapeutic candidate that has not yet been disclosed in scientific literature or public forums.

This guide, therefore, provides a comprehensive overview of the established standards of care for key allergic diseases and the experimental models used to evaluate novel therapies. This information can serve as a benchmark for assessing the potential of new entities like this compound once data becomes available.

The management of allergic conditions primarily focuses on allergen avoidance, symptomatic relief with pharmacotherapy, and disease modification through immunotherapy. The specific treatment approach varies depending on the allergic disease.

Allergic Rhinitis

A common allergic condition affecting the nasal passages, allergic rhinitis is managed through a stepwise approach.

Treatment ClassExamplesRole in Therapy
Intranasal Corticosteroids Fluticasone, Mometasone, BudesonideFirst-line treatment for persistent symptoms, effectively reducing inflammation.[1][2][3]
Oral Antihistamines Cetirizine, Loratadine, FexofenadineFirst-line for mild or intermittent symptoms; second-generation agents are preferred due to a better safety profile.[1][3][4]
Intranasal Antihistamines AzelastineAn option for seasonal allergic rhinitis, sometimes used in combination with intranasal steroids.[5]
Decongestants Pseudoephedrine, OxymetazolineProvide short-term relief from nasal congestion.[1][3]
Leukotriene Receptor Antagonists MontelukastAn alternative or add-on therapy, particularly for patients with co-existing asthma.[4]
Allergen Immunotherapy Subcutaneous (SCIT) and Sublingual (SLIT)The only disease-modifying treatment, aimed at inducing long-term tolerance to specific allergens.[6]
Atopic Dermatitis

A chronic inflammatory skin condition, atopic dermatitis requires a multi-faceted approach to manage symptoms and prevent flares.

Treatment ClassExamplesRole in Therapy
Emollients/Moisturizers Ointments, creams, lotionsFoundational therapy to repair and maintain the skin barrier.[7][8][9]
Topical Corticosteroids Hydrocortisone, BetamethasoneFirst-line anti-inflammatory treatment for acute flares.[7][8][10]
Topical Calcineurin Inhibitors Tacrolimus, PimecrolimusSecond-line therapy, particularly for sensitive skin areas.[7][9]
Topical PDE4 Inhibitors CrisaboroleA non-steroidal option for mild to moderate atopic dermatitis.
Systemic Therapies Methotrexate, Cyclosporine, AzathioprineUsed for moderate to severe disease refractory to topical treatments.[10]
Biologics Dupilumab, Tralokinumab, LebrikizumabTarget specific inflammatory pathways (e.g., IL-4, IL-13) in moderate to severe atopic dermatitis.[11]
Janus Kinase (JAK) Inhibitors Abrocitinib, Upadacitinib, Ruxolitinib (topical)Oral and topical options that modulate the signaling of multiple inflammatory cytokines.

Key Allergic Signaling Pathways

The development of novel allergy therapeutics is often aimed at modulating key pathways in the allergic inflammatory cascade.

Allergic_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_effector Effector Phase Allergen Allergen APC Antigen Presenting Cell Allergen->APC Uptake & Processing Th2 T Helper 2 Cell APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation (IL-4, IL-13) IgE Allergen-Specific IgE B_Cell->IgE Production Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binding to FcεRI Mediators Histamine, Leukotrienes, Cytokines Mast_Cell->Mediators Degranulation Symptoms Allergic Symptoms Mediators->Symptoms Allergen_Re Allergen (Re-exposure) Allergen_Re->Mast_Cell Cross-linking of IgE

Caption: The IgE-mediated allergic signaling pathway.

Experimental Models for Evaluating Allergy Therapeutics

The efficacy of new anti-allergic compounds is typically assessed in a range of preclinical models before advancing to human clinical trials.

In Vitro Models

These models are crucial for initial screening and mechanistic studies.

ModelDescriptionKey Readouts
Mast Cell Degranulation Assay IgE-sensitized mast cells (e.g., RBL-2H3 cell line or primary bone marrow-derived mast cells) are challenged with an allergen in the presence of the test compound.Inhibition of mediator release (e.g., β-hexosaminidase, histamine).
Cytokine Release Assay Peripheral blood mononuclear cells (PBMCs) from allergic donors are stimulated with a specific allergen to assess the modulation of T-cell responses.Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant.
In Vivo Models

Animal models are used to evaluate the efficacy of a compound in a complex biological system.

Ovalbumin-Induced Airway Inflammation (Mouse Model)

A widely used model for allergic asthma and rhinitis.

OVA_Model_Workflow cluster_sensitization Sensitization cluster_challenge Challenge & Treatment cluster_analysis Analysis Day0 Day 0 Sens_Action i.p. injection of Ovalbumin (OVA) + Alum Day0->Sens_Action Day14 Day 14 Day14->Sens_Action Challenge_Action Intranasal OVA challenge Day21_23 Days 21-23 Day21_23->Challenge_Action Treatment Administer this compound or Standard of Care Challenge_Action->Treatment Analysis_Action Collect BAL fluid, serum, lungs Day24 Day 24 Day24->Analysis_Action Readouts Cell counts, IgE levels, Histology, Cytokines Analysis_Action->Readouts

Caption: Workflow for an OVA-induced airway inflammation model.

Double-Blind, Placebo-Controlled Food Challenge (DBPCFC)

The gold standard for diagnosing food allergies in clinical research.[12][13]

DBPCFC_Workflow Start Patient with Suspected Food Allergy Randomization Randomization Start->Randomization Day1 Day 1: Challenge Randomization->Day1 Day2 Day 2: Challenge Randomization->Day2 Placebo Placebo Day1->Placebo Allergen Allergen Day2->Allergen Observation1 Observation for Symptoms Placebo->Observation1 Observation2 Observation for Symptoms Allergen->Observation2 Outcome Diagnosis Confirmed or Ruled Out Observation1->Outcome Observation2->Outcome

Caption: A simplified workflow of a DBPCFC.

References

Safety Operating Guide

Proper Disposal Procedures for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 2,4-Dichlorophenoxyacetic acid (2,4-D), a substance identified as a synthetic auxin used in laboratory and agricultural applications. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

I. Quantitative Data Summary

The following table summarizes key quantitative data for 2,4-Dichlorophenoxyacetic acid, crucial for risk assessment and safe handling.

PropertyValueReference / Notes
Chemical Formula C₈H₆Cl₂O₃[1][2]
Molecular Weight 221.04 g/mol [1]
CAS Number 94-75-7[1][2][3][4][5]
Appearance White to yellow crystalline powder[1][2][5]
Melting Point 136-140 °C
Oral LD₅₀ (Rat) 375 - 699 mg/kg[1][3]
Oral LD₅₀ (Mouse) 347 mg/kg[1][3]
Carcinogenicity (IARC) Group 2B: Possibly carcinogenic to humans[3][4]
Aquatic Toxicity Very toxic to aquatic life[4] M-Factor - Aquatic Acute: 10. Harmful to aquatic life with long lasting effects.[3][5] Ester forms can be highly toxic to fish.[1][6]
Environmental Half-life Soil: < 7 days; Aerobic aquatic: 15 days[1][7][8] More persistent in anaerobic aquatic environments (41 to 333 days).[1][8]
Exposure Limits (NIOSH) TWA 10 mg/m³[1]

II. Experimental Protocols: Disposal Procedures

Proper disposal of 2,4-D and its containers is mandatory to prevent environmental contamination and ensure workplace safety. The primary recommended method of disposal is incineration.

A. Personal Protective Equipment (PPE) Requirements

Before handling 2,4-D for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper removal technique.[9]

  • Eye Protection: Chemical safety goggles or a face shield.[3][5]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use an air-purifying respirator with appropriate cartridges (e.g., EN 143).[9][10]

  • Protective Clothing: A lab coat or chemical-resistant suit to prevent skin contact.[9][10]

B. Step-by-Step Disposal of 2,4-D Waste

  • Segregation and Collection:

    • Collect all 2,4-D waste, including contaminated materials and excess solutions, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management (Minor Spills):

    • For minor spills, use dry cleanup procedures to avoid generating dust.[10]

    • Sweep up the material and place it in a sealed container for disposal.[9]

    • Clean the spill area with a strong detergent and water, and collect the cleaning materials for disposal as hazardous waste.[11]

  • Disposal Method:

    • The preferred method for disposal of 2,4-D is incineration at an approved hazardous waste disposal facility.[12]

    • For small quantities, burial in non-crop areas away from water supplies may be an option, but this must be in accordance with local regulations.[12]

    • Chemical treatment with chloride of lime or sodium carbonate can also be used for detoxification.[12]

    • Always consult your local EHS office or hazardous waste disposal service for specific guidance and to ensure compliance with all federal, state, and local regulations.[13]

C. Decontamination of Empty Containers

Empty containers that held 2,4-D must be decontaminated before disposal or recycling:

  • Triple Rinsing:

    • Empty the remaining contents into the application equipment or a mix tank.[13]

    • Fill the container one-quarter full with water and recap.[13]

    • Shake for 10 seconds, then pour the rinsate into the application equipment or a collection tank for later disposal.[13]

    • Repeat this procedure two more times.[13]

  • Final Disposal of Containers:

    • After triple rinsing, puncture and dispose of the container in a sanitary landfill, or offer for recycling if available.[13]

    • Follow all state and local authorities' procedures for container disposal.[13]

III. Mandatory Visualizations

Diagram 1: 2,4-D Disposal Workflow

Figure 1. 2,4-D Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_decon Container Decontamination PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Segregate Segregate 2,4-D Waste PPE->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect EHS Consult EHS Office Collect->EHS Incinerate Incinerate at Approved Facility EHS->Incinerate TripleRinse Triple Rinse Container DisposeContainer Dispose/Recycle Container TripleRinse->DisposeContainer

Caption: Workflow for the safe disposal of 2,4-Dichlorophenoxyacetic acid.

Diagram 2: Hazard and Safety Relationships

Figure 2. 2,4-D Hazard and Safety Relationships cluster_hazards Hazards cluster_ppe Required PPE cluster_actions Safety Actions Carcinogen Carcinogenic Respirator Respirator Carcinogen->Respirator Ventilation Ensure Ventilation Carcinogen->Ventilation Toxic Toxic if Swallowed Gloves Gloves Toxic->Gloves WashHands Wash Hands After Handling Toxic->WashHands EyeDamage Serious Eye Damage Goggles Goggles EyeDamage->Goggles AquaticTox Aquatic Toxicity AvoidRelease Avoid Environmental Release AquaticTox->AvoidRelease

Caption: Relationships between 2,4-D hazards and required safety measures.

References

Essential Safety and Handling Guidance for D18024

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the phthalazinone derivative D18024, a compound with anti-allergic and anti-histamine properties. The following procedural guidance is based on the known toxicological profiles of related phthalazinone compounds and established best practices for handling potent research chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general chemical class of phthalazinone derivatives warrants a high degree of caution. Related compounds have demonstrated significant biological activity and potential for adverse health effects.

Summary of Potential Hazards (Based on Structurally Related Compounds):

Hazard CategoryPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.
Eye Damage May cause serious eye irritation or damage.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.
Carcinogenicity Some related compounds are suspected of causing cancer.
Reproductive Toxicity Some related compounds are suspected of damaging fertility or the unborn child.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure during all handling procedures.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Protects against skin contact and absorption.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required for handling powders.Prevents inhalation of the powdered compound.
Body Protection A disposable lab coat or coveralls.Prevents contamination of personal clothing.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure personnel safety and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific handling area, such as a chemical fume hood or a glove box.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all required equipment (e.g., spatulas, weighing paper, vials, solvents) within the designated area.

    • Have a chemical spill kit readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered this compound within the designated containment area (fume hood or glove box).

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle the compound gently to minimize dust generation.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the vial containing the powder slowly to avoid splashing.

    • Cap the vial securely before mixing or vortexing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used for handling this compound.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the critical steps and safety considerations for the handling of this compound.

D18024_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) don_ppe Don PPE prep_area->don_ppe prep_materials Prepare Materials don_ppe->prep_materials spill_kit Verify Spill Kit Access prep_materials->spill_kit weigh_powder Weigh Powder spill_kit->weigh_powder Proceed to Handling prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate Proceed to Cleanup segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe dispose_waste Dispose via EHS segregate_waste->dispose_waste wash_hands Wash Hands doff_ppe->wash_hands

Caption: Safe handling workflow for the potent powder this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.